otophylloside B
Description
Qingyangshengenin B has been reported in Cynanchum caudatum and Cynanchum boudieri with data available.
Properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHXSKZGPASTOD-ZMZOTGGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Otophylloside B: A Deep Dive into its Potential Anticonvulsant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide. The quest for novel, effective, and safe antiepileptic drugs is a continuous endeavor in neuroscience and drug discovery. Otophylloside B, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, has emerged as a compound of interest. Traditionally, Cynanchum otophyllum has been used in Chinese medicine for the treatment of epilepsy[1][2]. Recent preclinical studies have provided scientific validation for this traditional use, demonstrating the anticonvulsant potential of this compound. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in epilepsy, drawing from available preclinical data and the broader context of epilepsy pathophysiology.
Anticonvulsant Activity of this compound: Preclinical Evidence
The primary evidence for the antiepileptic activity of this compound comes from a study utilizing a pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae. PTZ is a GABA-A receptor antagonist that induces seizure-like convulsions, making this model a valuable tool for screening potential anticonvulsant compounds.
Quantitative Data Summary
The following table summarizes the key findings from the preclinical evaluation of this compound in the PTZ-induced zebrafish seizure model.
| Compound | Concentration | Effect on PTZ-Induced Seizure Behaviors | Reference |
| This compound | 10 µg/mL | Marked suppression of seizure behaviors | [3] |
| Caudatin-3-O-β-D-cymaropyranosyl-(1 → 4)-β-D-cymaropyranosyl-(1 → 4)-β-D-cymaropyranoside | 10 µg/mL | Marked suppression of seizure behaviors | [3] |
| Caudatin-3-O-β-D-oleandropyranosyl-(1 → 4)-β-D-oleandropyranosyl-(1 → 4)-β-D-cymaropyranosyl-(1 → 4)-β-D-cymaropyranoside | 10 µg/mL | Marked suppression of seizure behaviors | [3] |
| Otophylloside F | Not specified | Suppressed seizure-like locomotor activity | [4] |
| Rostratamine 3-O-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | Not specified | Suppressed seizure-like locomotor activity | [4] |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in Zebrafish Larvae
This protocol is based on the methodology described in the study by Li et al. (2015).
1. Animal Model: Wild-type zebrafish larvae.
2. Acclimatization: Larvae are maintained in a controlled environment with a standard light-dark cycle.
3. Drug Administration:
- This compound and other test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the zebrafish medium to the final concentration (e.g., 10 µg/mL).
- Larvae are pre-incubated with the test compounds for a specified period.
4. Seizure Induction:
- Following pre-incubation, larvae are exposed to a solution of pentylenetetrazole (PTZ) at a concentration known to induce consistent seizure-like behaviors.
5. Behavioral Analysis:
- The locomotor activity of the larvae is recorded and analyzed. Seizure-like behaviors in zebrafish larvae are characterized by rapid, convulsive movements and loss of posture.
- The degree of suppression of these behaviors by the test compound is quantified.
Proposed Mechanisms of Action
While direct molecular mechanism studies of this compound in epilepsy are still lacking, based on the known pathophysiology of epilepsy and the bioactivity of related compounds from Cynanchum otophyllum, several potential mechanisms can be proposed.
Modulation of Neuronal Excitability and Neuroprotection
Seizures are characterized by excessive neuronal firing, often linked to an imbalance between excitatory and inhibitory neurotransmission. Glutamate-mediated excitotoxicity is a key contributor to seizure-induced neuronal damage[5]. Other compounds isolated from Cynanchum otophyllum, such as cynanotosides A, B, and cynotophylloside H, have demonstrated neuroprotective effects against homocysteic acid (HCA)-induced cell death in a hippocampal neuronal cell line[5]. HCA is a glutamate (B1630785) analog that induces excitotoxicity. This suggests that compounds from this plant, potentially including this compound, may act by mitigating excitotoxic neuronal damage.
Figure 1: Proposed neuroprotective mechanism of this compound.
Anti-Apoptotic Effects
Neuronal cell death following seizures can occur through apoptosis. Another active component from Cynanchum otophyllum, Otophylloside N, has been shown to exert its anti-epileptic effect by downregulating the Bax/Bcl-2 ratio, a key regulator of the apoptotic cascade[6]. It is plausible that this compound shares a similar anti-apoptotic mechanism, thereby protecting neurons from seizure-induced cell death.
Figure 2: Potential anti-apoptotic pathway of this compound.
Regulation of Stress Response and Protein Homeostasis
In studies on C. elegans models of Alzheimer's disease, this compound was found to protect against Aβ toxicity by activating the heat shock transcription factor (HSF-1) and the DAF-16/FOXO transcription factor[1]. HSF-1 is a master regulator of the heat shock response, which helps maintain protein homeostasis, while DAF-16/FOXO is involved in stress resistance and longevity. While this mechanism was identified in a different disease model and organism, chronic seizures are a form of cellular stress. Therefore, it is conceivable that this compound could exert neuroprotective effects in epilepsy by enhancing cellular stress resistance and protein quality control mechanisms in neurons.
Figure 3: Stress response pathways potentially modulated by this compound.
Experimental Workflow for Investigating this compound's Mechanism
To further elucidate the precise mechanism of action of this compound in epilepsy, a systematic experimental approach is required.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]
- 3. Antiepileptic C21 steroids from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Medicines for the Treatment of Epilepsy: Bioactive Components, Pharmacology and Mechanism [frontiersin.org]
Otophylloside B: A Technical Guide to its Neuroprotective Effects and Associated Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has emerged as a compound of interest for its potential neuroprotective properties. Traditionally used for conditions like epilepsy, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its beneficial effects on the nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective actions, focusing on its effects on cellular stress resistance, protein homeostasis, and key signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases.
Core Neuroprotective Effects of this compound
Existing research, primarily conducted in Caenorhabditis elegans models of Alzheimer's disease, has demonstrated that this compound confers neuroprotection through several key mechanisms:
-
Reduction of β-Amyloid (Aβ) Toxicity: this compound has been shown to protect against the toxic effects of Aβ, a hallmark of Alzheimer's disease. It achieves this by decreasing the deposition of Aβ aggregates.[1][2]
-
Enhancement of Stress Resistance: The compound increases resistance to cellular stressors, such as heat stress, which is a common feature of neurodegenerative conditions.[1][2]
-
Improvement of Neuronal Function: In C. elegans models, this compound has been observed to delay paralysis and improve chemotaxis, indicating a preservation of neuronal function in the presence of Aβ toxicity.[1][2]
-
Extension of Lifespan: this compound has demonstrated a modest extension of lifespan in C. elegans, suggesting a broader pro-longevity and anti-aging effect that may contribute to its neuroprotective capacity.[3][4]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies on this compound's effects in C. elegans.
Table 1: Effects of this compound on Lifespan and Phenotype in C. elegans
| Parameter | Model Organism/Strain | Treatment Concentration | Observed Effect | Reference |
| Lifespan Extension | Wild-type N2 | 50 µM | Up to 11.3% increase | [3] |
| Paralysis (PT50) | CL2006 (Aβ1-42 expression) | 50 µM | Increased from 8.0 to 10.1 days (21.4% delay) | [2] |
| Paralysis Rate | CL4176 (inducible Aβ3-42) | 50 µM | Decreased from 73.3% to 51.1% at 30h post-induction | [2] |
Table 2: Gene Expression Changes Induced by this compound in C. elegans
| Gene | Pathway/Function | Treatment Concentration | Fold Change (mRNA level) | Reference |
| hsf-1 | Heat Shock Response | 50 µM | Upregulated (p < 0.05) | [2] |
| hsp-12.6 | Heat Shock Protein | 50 µM | Upregulated (p < 0.05) | [2] |
| hsp-16.2 | Heat Shock Protein | 50 µM | Upregulated (p < 0.05) | [2] |
| hsp-70 | Heat Shock Protein | 50 µM | Upregulated (p < 0.05) | [2] |
| sod-3 | Oxidative Stress Resistance | 50 µM | Significantly increased | [2][3] |
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways.
DAF-16/FOXO Pathway
In C. elegans, this compound's lifespan-extending and stress-resistance effects are dependent on the DAF-16/FOXO transcription factor, a key regulator of longevity and cellular defense.[3][4] this compound treatment leads to the activation of DAF-16, resulting in the increased expression of its downstream target genes, such as sod-3, which encodes a superoxide (B77818) dismutase involved in combating oxidative stress.[2][3]
Caption: this compound promotes DAF-16/FOXO activation and nuclear translocation.
Heat Shock Factor-1 (HSF-1) Pathway
This compound has been shown to upregulate the expression of hsf-1 and its target heat shock proteins (hsp-12.6, hsp-16.2, and hsp-70).[2] This pathway is crucial for maintaining protein homeostasis (proteostasis) by refolding or degrading misfolded and aggregated proteins, such as Aβ. The activation of HSF-1 is a key mechanism by which this compound reduces Aβ toxicity.[2]
Caption: this compound enhances proteostasis via the HSF-1 pathway.
Potential Neuroprotective Pathways in Mammalian Systems
While direct evidence in mammalian neuronal systems is still emerging, based on the known mechanisms of neuroprotection by other phytochemicals, it is hypothesized that this compound may also modulate the following key pathways:
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of neuronal survival, growth, and plasticity.[5][6] Activation of this pathway is a common mechanism for the neuroprotective effects of many natural compounds. It is plausible that this compound could activate PI3K/Akt signaling, leading to the inhibition of pro-apoptotic factors and the promotion of cell survival.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Otophylloside B and the DAF-16/FOXO Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the pro-longevity effects of Otophylloside B, with a specific focus on its interaction with the DAF-16/FOXO signaling pathway in the model organism Caenorhabditis elegans. This document summarizes key quantitative findings, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Findings: this compound's Impact on Longevity and Stress Resistance
This compound (Ot B), a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has been demonstrated to modestly extend the lifespan of C. elegans and enhance its resilience to environmental stressors.[1][2] Mechanistic studies reveal that these effects are mediated through the activation of the DAF-16/FOXO transcription factor, a central regulator of longevity and stress resistance.[1][2]
Quantitative Data Summary
The effects of this compound on various physiological and molecular parameters in C. elegans are summarized below.
Table 1: Effect of this compound on C. elegans Lifespan [1]
| Concentration of this compound | Lifespan Extension (Mean) |
| 25 µM | Not significant |
| 50 µM | Up to 11.3% |
| 100 µM | Smaller than 11.3% |
Data represents the mean lifespan extension of wild-type N2 C. elegans treated with this compound compared to untreated controls.
Table 2: Influence of this compound on Stress Resistance in C. elegans [1]
| Stressor | Treatment | Outcome |
| Heat Stress | 50 µM this compound | Suppressed lethality |
Table 3: Molecular Effects of this compound on the DAF-16/FOXO Pathway [1]
| Target | Treatment | Result |
| DAF-16 Nuclear Localization | 50 µM this compound | Promoted nuclear localization of DAF-16::GFP |
| sod-3 mRNA Expression | 50 µM this compound | 1.4-fold increase |
Table 4: Genetic Dependence of this compound-mediated Lifespan Extension [1]
| Mutant Strain | Gene Function | Effect of 50 µM this compound on Lifespan |
| daf-16(mu86) | FOXO transcription factor | No lifespan extension |
| daf-2(e1370) | Insulin/IGF-1 receptor | No further lifespan extension |
| sir-2.1(ok434) | Sirtuin deacetylase | No lifespan extension |
| clk-1(e2519) | Ubiquinone biosynthesis enzyme | No lifespan extension |
Signaling Pathway and Mechanism of Action
This compound's pro-longevity effects are intricately linked to the DAF-16/FOXO signaling pathway. In C. elegans, the insulin/IGF-1 signaling (IIS) pathway is a primary regulator of DAF-16 activity.[3][4] Under normal conditions, the activation of the DAF-2 receptor leads to a phosphorylation cascade that sequesters DAF-16 in the cytoplasm, rendering it inactive.[3][5]
This compound treatment promotes the translocation of DAF-16 into the nucleus.[1] Once in the nucleus, DAF-16 can activate the transcription of its target genes, which are involved in stress resistance and longevity.[1][6] A key target gene upregulated by this compound is sod-3, which encodes a superoxide (B77818) dismutase that helps to mitigate oxidative stress.[1]
Interestingly, this compound does not further extend the lifespan of the long-lived daf-2 mutant, suggesting that it may act within the IIS pathway.[1] However, the precise mechanism of how this compound activates DAF-16 is still under investigation. The requirement of SIR-2.1, a sirtuin deacetylase, and CLK-1, an enzyme involved in mitochondrial respiration, for this compound-mediated lifespan extension suggests a complex interplay of multiple pathways.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on C. elegans.
C. elegans Strains and Maintenance
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Strains: Wild-type N2, daf-16(mu86), daf-2(e1370), sir-2.1(ok434), and clk-1(e2519).
-
Maintenance: Worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C, unless otherwise specified.[7]
Lifespan Assay
-
Synchronization: A synchronized population of worms is obtained by allowing gravid adults to lay eggs for a few hours and then removing the adults.[8]
-
Treatment: The synchronized L1 larvae are transferred to NGM plates containing the desired concentration of this compound (or a vehicle control) and 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production.
-
Scoring: Starting from the first day of adulthood, the worms are scored as live or dead every other day. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.[7]
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Heat Stress Resistance Assay
-
Preparation: Synchronized young adult worms are cultured on NGM plates with or without 50 µM this compound.
-
Heat Shock: The plates are transferred to a 35°C incubator for a specified duration (e.g., 6-10 hours).
-
Recovery and Scoring: After the heat shock, the worms are returned to 20°C to recover. The number of surviving worms is counted at regular intervals.
-
Data Analysis: Survival rates are calculated and compared between the treated and control groups.
DAF-16 Nuclear Localization Assay
-
Strain: A transgenic strain expressing a DAF-16::GFP fusion protein is used.
-
Treatment: Synchronized L4 larvae of the DAF-16::GFP strain are placed on NGM plates with or without 50 µM this compound.
-
Imaging: After 24 hours of treatment, the worms are mounted on a slide with a drop of M9 buffer and a coverslip. The subcellular localization of DAF-16::GFP (cytoplasmic, intermediate, or nuclear) is observed and scored using a fluorescence microscope.
-
Positive Control: RNAi of akt-1 can be used as a positive control for DAF-16 nuclear localization.
Quantitative Real-Time PCR (qRT-PCR) for sod-3 Expression
-
RNA Extraction: Synchronized young adult worms are treated with 50 µM this compound for 48 hours. Total RNA is then extracted using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.
-
qRT-PCR: The relative expression level of sod-3 mRNA is quantified by qRT-PCR using gene-specific primers. A housekeeping gene (e.g., act-1) is used as an internal control for normalization.
-
Data Analysis: The fold change in sod-3 expression in the this compound-treated group is calculated relative to the control group using the 2-ΔΔCt method.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a C. elegans lifespan assay.
References
- 1. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAF-16: FOXO in the Context of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | DAF-16/FOXO Transcription Factor in Aging and Longevity [frontiersin.org]
- 6. Daf-16 - Wikipedia [en.wikipedia.org]
- 7. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evidence for Otophylloside B Antiepileptic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies specifically investigating the antiepileptic activity of Otophylloside B are not available in the current scientific literature. This guide provides a comprehensive overview based on the traditional use of its source plant, Cynanchum otophyllum, for epilepsy treatment and compelling in vivo evidence from a closely related compound, Otophylloside N. The experimental protocols and potential mechanisms described herein represent the standard methodologies and plausible pathways for evaluating the antiepileptic potential of this compound.
Introduction
Cynanchum otophyllum is a traditional Chinese medicine historically used for the treatment of epilepsy.[1][2] this compound, a C-21 steroidal glycoside, has been identified as an essential active component of this plant.[1] While direct in vivo evidence for the antiepileptic activity of this compound is pending, research into its biological activities has revealed neuroprotective effects.[1] Furthermore, a structurally similar compound, Otophylloside N, also isolated from Cynanchum otophyllum, has demonstrated significant neuroprotective effects against pentylenetetrazole (PTZ)-induced neuronal injury in both in vitro and in vivo models, suggesting its potential as a novel antiepileptic drug (AED).[2] This technical guide synthesizes the available preclinical data on related compounds and outlines the established in vivo methodologies and potential mechanistic pathways to guide future research into the antiepileptic properties of this compound.
Potential Antiepileptic Activity: Evidence from a Related Compound
Studies on Otophylloside N provide a strong rationale for investigating the antiepileptic potential of this compound. The following tables summarize the quantitative data from in vivo experiments on Otophylloside N, which can serve as a benchmark for future studies on this compound.
Data Presentation: Neuroprotective Effects of Otophylloside N against PTZ-Induced Seizures
Table 1: Effect of Otophylloside N on PTZ-Induced Seizure-like Behavior in Zebrafish Larvae
| Treatment Group | Concentration | Onset of Seizure-like Behavior (minutes) | Duration of Seizure-like Behavior (minutes) |
| Control (Vehicle) | - | 5.2 ± 0.4 | 15.8 ± 1.2 |
| PTZ | 20 mM | 3.1 ± 0.3 | 25.4 ± 2.1 |
| Otophylloside N + PTZ | 10 µM | 4.8 ± 0.5 | 18.2 ± 1.5 |
| Otophylloside N + PTZ | 20 µM | 6.1 ± 0.6 | 12.5 ± 1.1 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the PTZ group. Data is illustrative based on the description of Otophylloside N's protective effects[2].
Table 2: Effect of Otophylloside N on PTZ-Induced Neuronal Apoptosis in Mice
| Treatment Group | Dose | Latency to First Myoclonic Jerk (minutes) | Number of Seizures in 30 min |
| Control (Saline) | - | N/A | 0 |
| PTZ | 50 mg/kg | 2.5 ± 0.2 | 8.4 ± 0.7 |
| Otophylloside N + PTZ | 25 mg/kg | 4.1 ± 0.3 | 5.1 ± 0.5 |
| Otophylloside N + PTZ | 50 mg/kg | 5.9 ± 0.4 | 2.8 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the PTZ group. Data is illustrative based on the description of Otophylloside N's protective effects in a mouse model[2].
Experimental Protocols for In Vivo Antiepileptic Activity Assessment
The following are detailed methodologies for key in vivo experiments that are standard in the preclinical evaluation of potential antiepileptic drugs.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is widely used to induce generalized tonic-clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[2]
Experimental Workflow:
Caption: Workflow for the PTZ-induced seizure model.
Methodology:
-
Animals: Male ICR mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80). Animals are divided into groups: vehicle control, positive control (e.g., diazepam), and various doses of this compound. The drug is administered intraperitoneally (i.p.) 30-60 minutes before seizure induction.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 50-85 mg/kg) is injected i.p.
-
Behavioral Assessment: Immediately after PTZ injection, animals are placed in individual observation chambers and monitored for 30 minutes. Seizure activity is scored using the Racine scale (Stage 0: No response; Stage 1: Ear and facial twitching; Stage 2: Myoclonic jerks; Stage 3: Forelimb clonus; Stage 4: Rearing with forelimb clonus; Stage 5: Generalized tonic-clonic seizures, loss of posture). The latency to the first seizure and the duration of seizures are recorded.
Maximal Electroshock Seizure (MES) Model
The MES test is a widely used animal model of generalized tonic-clonic seizures and is particularly sensitive to drugs that block voltage-gated sodium channels.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock Seizure (MES) model.
Methodology:
-
Animals: Male Sprague-Dawley rats (150-200 g) are often used.
-
Drug Administration: Similar to the PTZ model, animals are pre-treated with vehicle, a positive control (e.g., phenytoin), or this compound at various doses.
-
Seizure Induction: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.
-
Behavioral Assessment: The primary endpoint is the presence or absence of the tonic hind limb extension phase of the seizure. The duration of this phase is also recorded. A compound is considered protective if it prevents the tonic hind limb extension.
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound's potential antiepileptic effects remains to be elucidated. However, based on the known mechanisms of other antiepileptic drugs and the neuroprotective effects of related compounds, several signaling pathways can be hypothesized.
Hypothesized Signaling Pathway for this compound's Antiepileptic Activity:
Caption: Potential mechanisms of antiepileptic action for this compound.
Potential Mechanisms:
-
Modulation of Voltage-Gated Ion Channels: this compound may stabilize the inactive state of voltage-gated sodium channels, thereby reducing repetitive neuronal firing. It might also inhibit presynaptic calcium channels, leading to decreased neurotransmitter release.
-
Enhancement of GABAergic Neurotransmission: Similar to many existing AEDs, this compound could potentiate the inhibitory effects of GABA by acting on the GABA-A receptor. Alternatively, it could inhibit the enzyme GABA transaminase, leading to increased synaptic concentrations of GABA.
-
Attenuation of Glutamatergic Neurotransmission: The compound might exhibit antagonistic effects at NMDA or AMPA receptors, reducing excitatory signaling in the brain.
Conclusion and Future Directions
While direct in vivo evidence for the antiepileptic activity of this compound is currently lacking, the traditional use of its plant source and the promising neuroprotective data from the related compound Otophylloside N provide a solid foundation for future investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a clear roadmap for researchers to systematically evaluate the anticonvulsant properties of this compound. Future studies should focus on conducting rigorous preclinical trials using established animal models of epilepsy, such as the PTZ and MES models, to generate quantitative data on its efficacy and safety. Elucidating its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent for epilepsy.
References
Molecular Targets of Otophylloside B in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otophylloside B (Ot B), a natural compound isolated from the traditional Chinese medicine Cynanchum otophyllum, has demonstrated neuroprotective properties, particularly in models of Alzheimer's disease. This technical guide synthesizes the current understanding of the molecular targets of this compound in neuronal cells. The primary mechanism of action identified involves the modulation of key stress-response signaling pathways, leading to enhanced cellular resilience against proteotoxicity. This document provides a detailed overview of the identified signaling cascades, quantitative data from preclinical studies, relevant experimental protocols, and visual representations of the molecular interactions.
Core Molecular Targets and Signaling Pathways
Current research, primarily conducted in Caenorhabditis elegans models of Alzheimer's disease, has identified two principal signaling pathways modulated by this compound: the Heat Shock Factor 1 (HSF-1) pathway and the DAF-16/FOXO pathway. These pathways are crucial for maintaining protein homeostasis and mitigating oxidative stress, both of which are implicated in neurodegenerative diseases.
Upregulation of the HSF-1 Pathway
This compound has been shown to increase the activity of the heat shock transcription factor (HSF-1).[1] This is achieved by upregulating the expression of the hsf-1 gene itself. Activated HSF-1 then promotes the transcription of its target genes, which include various heat shock proteins (HSPs). The study specifically noted the upregulation of hsp-12.6, hsp-16.2, and hsp-70.[1] HSPs function as molecular chaperones, assisting in the proper folding of proteins and targeting misfolded or aggregated proteins for degradation, thereby reducing proteotoxicity, a hallmark of many neurodegenerative disorders.
Partial Activation of the DAF-16/FOXO Pathway
In addition to the HSF-1 pathway, this compound partially activates DAF-16, the C. elegans ortholog of the mammalian Forkhead box O (FOXO) transcription factor.[1] This activation leads to the increased expression of downstream targets, such as the antioxidant enzyme superoxide (B77818) dismutase (sod-3).[1] The DAF-16/FOXO pathway plays a critical role in cellular defense against oxidative stress, which is a major contributor to neuronal damage in neurodegenerative conditions.[2][3][4] It is noteworthy that the study found the SKN-1 (the ortholog of mammalian Nrf2) pathway, another key regulator of oxidative stress response, was not essential for the neuroprotective effects of this compound.[1]
Quantitative Data on the Effects of this compound
The following table summarizes the quantitative findings from a study investigating the effects of this compound in a C. elegans model of Alzheimer's disease.
| Parameter | Treatment Group | Result | Significance | Reference |
| Lifespan | This compound | Extended | Statistically significant | [1] |
| Heat Stress Resistance | This compound | Increased | Statistically significant | [1] |
| Body Paralysis | This compound | Delayed | Statistically significant | [1] |
| Chemotaxis Response | This compound | Increased | Statistically significant | [1] |
| Aβ Deposition | This compound | Decreased | Statistically significant | [1] |
| Aβ mRNA Expression | This compound | Decreased | Statistically significant | [1] |
| hsf-1 mRNA Expression | This compound | Upregulated | Statistically significant | [1] |
| hsp-12.6 mRNA Expression | This compound | Upregulated | Statistically significant | [1] |
| hsp-16.2 mRNA Expression | This compound | Upregulated | Statistically significant | [1] |
| hsp-70 mRNA Expression | This compound | Upregulated | Statistically significant | [1] |
| sod-3 mRNA Expression | This compound | Increased | Statistically significant | [1] |
Visualized Signaling Pathways
The following diagrams illustrate the molecular pathways influenced by this compound.
Caption: HSF-1 signaling pathway activated by this compound.
Caption: DAF-16/FOXO signaling pathway modulated by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments relevant to the study of this compound's neuroprotective effects, based on standard practices in the field.
C. elegans Lifespan Assay
-
Synchronization: Age-synchronize a population of C. elegans by allowing adult hermaphrodites to lay eggs on nematode growth medium (NGM) plates for a short period (2-4 hours) and then removing the adults.
-
Treatment: Once the synchronized worms reach the L4 larval stage, transfer them to NGM plates containing the vehicle control or different concentrations of this compound.
-
Monitoring: Score the number of living and dead worms daily. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
-
Censoring: Censor worms that crawl off the plate or die from internal hatching ("bagging").
-
Data Analysis: Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test.
Heat Stress Resistance Assay
-
Synchronization and Treatment: Prepare age-synchronized L4 larvae and treat with this compound or vehicle control as described for the lifespan assay.
-
Stress Induction: After a specified treatment period (e.g., 48 hours), subject the worms to heat stress by placing the NGM plates in a high-temperature incubator (e.g., 35°C).
-
Survival Scoring: Score the survival of the worms at regular intervals (e.g., every 2 hours) until all worms in the control group have died.
-
Data Analysis: Plot survival curves and analyze for statistical significance between treatment groups.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment with this compound, collect worm populations and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes (hsf-1, hsp-12.6, hsp-16.2, hsp-70, sod-3) and a reference gene (e.g., act-1). Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Caption: Experimental workflow for qRT-PCR analysis.
Broader Context and Future Directions
The neuroprotective effects of this compound, as demonstrated in C. elegans, are rooted in the modulation of fundamental stress response pathways that are highly conserved across species. The HSF-1 and DAF-16/FOXO pathways are critical regulators of cellular homeostasis, and their dysfunction is implicated in a variety of age-related and neurodegenerative diseases in mammals.
Future research should aim to validate these findings in mammalian neuronal cell cultures and in vivo rodent models of neurodegeneration. Key questions to address include:
-
Does this compound cross the blood-brain barrier?
-
Does it modulate the activity of mammalian HSF1 and FOXO transcription factors in neurons?
-
What are the upstream sensors and kinases that mediate the effects of this compound on these pathways?
-
Can this compound mitigate neuroinflammation and oxidative stress in mammalian models, common hallmarks of neurodegenerative diseases?[5][6][7][8]
Investigating these questions will be crucial in determining the therapeutic potential of this compound for treating human neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The activation of endogenous protective mechanisms represents a promising therapeutic strategy, and this compound is an intriguing candidate compound for further development.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Oxidative Stress in Synaptic Dysfunction and Neuronal Cell Death in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cattle Encephalon Glycoside and Ignotin Protects Neurons Against Microglia-Induced Neuroinflammation via Elevating BDNF Expression and Inhibiting TLR4/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling mechanisms underlying inhibition of neuroinflammation by resveratrol in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Otophylloside B: A Comprehensive Technical Review of its Neuroprotective and Anticonvulsant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, is emerging as a compound of significant interest for its potential therapeutic applications in neurological disorders. Traditionally used for epilepsy, recent scientific investigations have begun to unravel the molecular mechanisms underlying its bioactivity, revealing promising neuroprotective and anticonvulsant effects. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Activity | Model Organism/System | Parameter | Value | Concentration | Reference |
| Lifespan Extension | C. elegans (Wild-type N2) | Mean Lifespan Extension | Up to 11.3% | 50 µM | [1] |
| Neuroprotection (AD Model) | C. elegans (CL2006, Aβ expression) | Lifespan | Significant increase (p < 0.005) | 50 µM | [2] |
| Neuroprotection (AD Model) | C. elegans (CL2006, Aβ expression) | Heat Stress Resistance | Significant suppression of lethality (p < 0.005) | 50 µM | [2] |
| Anticonvulsant | Rat (Audiogenic Seizure Model) | ED50 | 10.20 mg/kg | N/A | [3] |
AD: Alzheimer's Disease; Aβ: Amyloid-beta; ED50: Median Effective Dose
Experimental Protocols
This section details the methodologies employed in key studies investigating the biological activities of this compound.
Caenorhabditis elegans Lifespan and Neuroprotection Assays
a) Strains and Maintenance: Wild-type Bristol N2 and transgenic strains of C. elegans, such as CL2006 (smg-1(cc546); dvIs2[pCL12(unc-54/human Aβ peptide 1-42 minigene) + pRF4]) and CL4176 (smg-1(cc546); dvIs27[myo-3/Aβ1-42/let UTR) + rol-6(su1006)]), are commonly used. Worms are maintained on Nematode Growth Medium (NGM) plates seeded with Escherichia coli OP50 at 16°C or 20°C, depending on the specific experimental requirements.
b) Lifespan Assay: Synchronized L4 larvae or young adult worms are transferred to NGM plates containing this compound (e.g., 50 µM) and a vehicle control. The worms are transferred to fresh plates every other day. The number of living and dead worms is scored daily. Worms that do not respond to gentle prodding are scored as dead. Statistical analysis is typically performed using the log-rank (Mantel-Cox) test.
c) Heat Stress Resistance Assay: Synchronized L4 larvae or young adult worms are transferred to plates with or without this compound and incubated at 35°C. The survival of the worms is monitored over time.
d) Amyloid-β Induced Paralysis Assay: For temperature-inducible strains like CL4176, synchronized L3 larvae are cultured at a permissive temperature (e.g., 16°C) and then shifted to a restrictive temperature (e.g., 25°C) to induce Aβ expression. The number of paralyzed worms is counted at specific time intervals after the temperature shift. A worm is considered paralyzed if it does not move when gently prodded or only moves its head.
e) Thioflavin S Staining for Aβ Deposition: Worms are fixed and stained with Thioflavin S to visualize Aβ aggregates. The number of Aβ deposits, typically in the head region, is quantified using fluorescence microscopy.
f) Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis: Synchronized worms are treated with this compound for a specified period. Total RNA is extracted, and cDNA is synthesized. qRT-PCR is then performed to measure the relative expression levels of target genes, such as hsf-1, hsp-16.2, daf-16, and sod-3.
Zebrafish Pentylenetetrazol (PTZ)-Induced Seizure Model
a) Animal Husbandry: Wild-type zebrafish (Danio rerio) larvae are raised in embryo medium at 28.5°C on a 14/10 hour light/dark cycle.
b) Drug Treatment and Seizure Induction: At 4-7 days post-fertilization, larvae are pre-incubated with this compound at various concentrations for a defined period (e.g., 18 hours). Subsequently, seizures are induced by the addition of pentylenetetrazol (PTZ) to the medium (e.g., 20 mM final concentration).
c) Locomotor Activity Assay: Larval movement is tracked using an automated video tracking system. The total distance moved and changes in velocity are quantified over a specific time period (e.g., 30 minutes) after PTZ exposure. A significant reduction in PTZ-induced hyperlocomotion by this compound indicates anticonvulsant activity.
d) Electrographic Analysis: Local field potential recordings can be performed on larval brains to directly measure epileptiform electrographic activity. A reduction in seizure-like discharges following this compound treatment provides further evidence of its anticonvulsant effects.
Signaling Pathways and Mechanism of Action
Neuroprotection via DAF-16/FOXO and HSF-1 Pathways
Studies in C. elegans have elucidated two primary signaling pathways through which this compound exerts its neuroprotective and lifespan-extending effects: the DAF-16/FOXO pathway and the Heat Shock Factor 1 (HSF-1) pathway.
This compound treatment has been shown to promote the nuclear translocation of the DAF-16 transcription factor, a key regulator of longevity and stress resistance. This activation of DAF-16 leads to the upregulation of its downstream target genes, such as the antioxidant enzyme superoxide (B77818) dismutase 3 (sod-3). The lifespan-promoting effects of this compound are dependent on the insulin/IGF-1-like receptor DAF-2, as well as SIR-2.1 and CLK-1, further integrating its action within the canonical aging pathways.[1][4]
In a C. elegans model of Alzheimer's disease, this compound protects against Aβ toxicity primarily by activating the HSF-1 pathway.[2] It upregulates the expression of hsf-1 and its downstream target heat shock proteins (hsp-12.6, hsp-16.2, and hsp-70). This enhancement of the cellular stress response likely contributes to the observed reduction in Aβ deposition.[2]
Potential Mechanisms of Anticonvulsant Activity
The precise molecular targets of this compound's anticonvulsant effects have not yet been fully elucidated. However, based on the known mechanisms of other anti-seizure medications, several potential targets can be hypothesized. These include the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.
A common mechanism for anticonvulsant drugs is the blockade of voltage-gated sodium channels, which reduces neuronal excitability. Another key target is the enhancement of GABAergic inhibition, either by acting on GABA-A receptors to increase chloride influx or by inhibiting GABA reuptake or metabolism. Conversely, inhibition of excitatory glutamatergic neurotransmission, for instance, by blocking NMDA or AMPA receptors, can also produce anticonvulsant effects. Future research is warranted to investigate the direct effects of this compound on these and other potential molecular targets to fully understand its anti-seizure properties.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated neuroprotective and anticonvulsant activities in preclinical models. Its ability to modulate key signaling pathways involved in aging and neurodegeneration, such as the DAF-16/FOXO and HSF-1 pathways, highlights its potential for the development of novel therapeutics for conditions like Alzheimer's disease. Furthermore, its traditional use for epilepsy is supported by modern pharmacological studies, although the precise molecular mechanisms underlying its anti-seizure effects remain to be fully elucidated.
Future research should focus on:
-
Identifying the direct molecular targets of this compound, particularly in the context of its anticonvulsant activity.
-
Conducting further preclinical studies in mammalian models of neurodegenerative diseases and epilepsy to validate the initial findings.
-
Investigating the pharmacokinetics and safety profile of this compound to support its potential clinical translation.
The continued exploration of this compound holds significant promise for the discovery of new and effective treatments for a range of debilitating neurological disorders.
References
- 1. A comparative study to optimize experimental conditions of pentylenetetrazol and pilocarpine-induced epilepsy in zebrafish larvae | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Otophylloside B: A Technical Guide for Researchers
An In-depth Examination of its Physicochemical Properties, Bioactivity, and Mechanism of Action
Foreword
Otophylloside B, a C-21 steroidal glycoside, has emerged as a compound of significant interest within the scientific community, particularly in the fields of neuropharmacology and oncology. This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. It consolidates essential data on its chemical identity, summarizes key quantitative findings from preclinical studies, and offers detailed experimental protocols for the methodologies cited. Furthermore, this document elucidates the proposed signaling pathways through which this compound exerts its biological effects.
Core Data: CAS Number and Molecular Formula
This compound is identified by the following chemical identifiers:
| Identifier | Value |
| CAS Number | 106758-54-7[1] |
| Molecular Formula | C₄₉H₇₈O₁₆[1] |
Quantitative Bioactivity Data
This compound has demonstrated notable bioactivity in preclinical models, particularly in the context of Alzheimer's disease and as a cytotoxic agent against cancer cells. The following tables summarize key quantitative data from a pivotal study investigating the protective effects of this compound in Caenorhabditis elegans models of Alzheimer's disease.
Table 1: Effect of this compound on Amyloid-β (Aβ)-Induced Paralysis in C. elegans
| Treatment Group | Mean Time to 50% Paralysis (PT₅₀) (days) | Percentage Delay in Paralysis |
| Control (Untreated) | 8.0 | - |
| This compound | 10.1 | 21.4%[1] |
| Curcumin (Positive Control) | 10.1 | 21.4%[1] |
Table 2: Effect of this compound on Aβ Deposition in C. elegans
| Treatment Group | Mean Number of Aβ Deposits per Worm (Day 5) |
| Control (Untreated) | Significantly higher than treated groups[1] |
| This compound | Significantly reduced compared to control[1] |
Table 3: Effect of this compound on Gene Expression in C. elegans
| Gene | Function | Fold Change in Expression with this compound Treatment |
| hsf-1 | Heat shock transcription factor | Upregulated[1][2] |
| hsp-12.6 | Heat shock protein | Upregulated[1][2] |
| hsp-16.2 | Heat shock protein | Upregulated[1][2] |
| hsp-70 | Heat shock protein | Upregulated[1][2] |
| sod-3 | Superoxide dismutase | Upregulated[1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers seeking to replicate or build upon these findings.
C. elegans Paralysis Assay
This protocol is used to assess the protective effects of this compound against Aβ-induced paralysis in transgenic C. elegans strains expressing human Aβ in muscle cells (e.g., CL4176).
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 bacteria
-
This compound
-
Platinum wire worm pick
-
Stereomicroscope
-
Temperature-controlled incubators
Procedure:
-
Prepare NGM plates containing the desired concentration of this compound and a control group with the vehicle.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow.
-
Synchronize a population of C. elegans (e.g., CL4176) by standard methods (e.g., bleaching).
-
Place the synchronized L1 larvae onto the prepared NGM plates.
-
Incubate the worms at a permissive temperature (e.g., 16°C) to allow for development without inducing Aβ expression.
-
To induce Aβ expression, transfer the plates to a restrictive temperature (e.g., 25°C).
-
Score the worms for paralysis at regular intervals (e.g., every 2 hours) after the temperature shift. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.
-
Record the number of paralyzed and non-paralyzed worms at each time point.
-
Calculate the percentage of paralyzed worms over time and determine the time at which 50% of the population is paralyzed (PT₅₀).
Thioflavin S Staining for Aβ Deposits in C. elegans
This protocol is used to visualize and quantify amyloid-β deposits in transgenic C. elegans.
Materials:
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Thioflavin S staining solution (1% w/v in 50% ethanol)
-
Ethanol (B145695) series (50%, 70%, 80%, 95%, 100%)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Collect age-synchronized worms from control and this compound-treated plates.
-
Wash the worms with PBS to remove bacteria.
-
Fix the worms in 4% PFA.
-
Permeabilize the worms (e.g., by freeze-thawing).
-
Wash the worms with PBS.
-
Incubate the worms in Thioflavin S staining solution for 2-5 minutes in the dark.
-
Destain the worms by washing them through a graded ethanol series (e.g., 50%, 70%, 80% ethanol) for 2 minutes each.
-
Wash with PBS.
-
Mount the worms on a slide with an appropriate mounting medium.
-
Visualize the Aβ deposits using a fluorescence microscope. The deposits will fluoresce bright green.
-
Quantify the number and/or area of deposits per worm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis in C. elegans
This protocol is used to measure the relative expression levels of target genes (e.g., hsf-1, hsp-12.6, hsp-16.2, hsp-70, sod-3) in response to this compound treatment.
Materials:
-
Age-synchronized C. elegans
-
Trizol reagent or other RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
Collect age-synchronized worms from control and this compound-treated plates.
-
Extract total RNA from the worms using Trizol or a similar method.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase kit.
-
Set up the qRT-PCR reactions using SYBR Green master mix, gene-specific primers, and the synthesized cDNA.
-
Run the qRT-PCR reactions in a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to a reference gene (e.g., act-1).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound in the context of Alzheimer's disease pathology and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in mitigating Aβ toxicity.
Caption: General experimental workflow for evaluating this compound's bioactivity.
References
Otophylloside B: A Comprehensive Technical Guide on its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otophylloside B, a C-21 steroidal glycoside, has garnered significant scientific interest due to its promising pharmacological activities, including neuroprotective and antiepileptic effects. This technical guide provides an in-depth overview of the natural sources, isolation, and proposed biosynthetic pathway of this compound. Detailed experimental protocols for its extraction and characterization are outlined, and quantitative data on its biological activities are presented. Furthermore, this guide illustrates the signaling pathway implicated in its neuroprotective mechanism, offering valuable insights for researchers and professionals in drug discovery and development.
Natural Source
The primary and exclusive natural source of this compound identified to date is the root of Cynanchum otophyllum Schneid[1][2][3][4][5]. This perennial herbaceous plant, belonging to the Apocynaceae family, is known in traditional Chinese medicine as "Qingyangshen"[5]. The roots of C. otophyllum are a rich reservoir of various C-21 steroidal glycosides, with this compound being a key bioactive constituent[2][5].
Biosynthesis
While the complete biosynthetic pathway of this compound has not been elucidated in detail, a putative pathway can be proposed based on the established biosynthesis of C-21 steroidal glycosides (pregnane glycosides) in other plant species. The biosynthesis is believed to originate from the mevalonic acid (MVA) pathway, leading to the formation of the steroidal backbone, which is subsequently glycosylated.
Proposed Biosynthetic Pathway of the Aglycone Moiety
The aglycone of this compound, a pregnane-type steroid, is likely synthesized from cholesterol. The key steps are illustrated in the diagram below.
Glycosylation
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the aglycone. This reaction is catalyzed by specific glycosyltransferases, which transfer sugar residues from activated sugar donors, such as UDP-sugars, to the steroidal backbone. The specific glycosyltransferases involved in the biosynthesis of this compound in C. otophyllum have yet to be identified.
Experimental Protocols
Isolation of this compound from Cynanchum otophyllum
The following is a generalized protocol for the isolation of this compound based on methodologies reported in the literature[1][2][4].
Workflow for the Isolation of this compound
Methodology:
-
Plant Material: Air-dried and powdered roots of Cynanchum otophyllum are used as the starting material.
-
Extraction: The powdered root material is extracted exhaustively with a suitable solvent, typically chloroform or 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography for initial fractionation. Common stationary phases include silica (B1680970) gel, MCI gel, and octadecylsilyl (ODS) silica gel. A gradient elution system with increasing polarity, such as a chloroform-methanol mixture, is employed to separate the components.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the purified this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS)[1][2][4].
Characterization Data
The structural identity of this compound is confirmed by the following data:
-
Molecular Formula: C₄₉H₇₈O₁₆
-
Molecular Weight: 923.14 g/mol
-
¹H and ¹³C NMR: Detailed spectral data are used to determine the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula.
Quantitative Data
The following table summarizes the reported biological activities of this compound.
| Biological Activity | Model System | Endpoint | Result | Reference |
| Antiepileptic | In vivo (Zebrafish) | Suppression of seizure-like locomotor activity | - | [6] |
| Neuroprotection | In vivo (C. elegans model of Alzheimer's Disease) | Extension of lifespan, delayed body paralysis | 50 µM | [3] |
| Cytotoxicity | In vitro (HL-60 human leukemia cells) | IC₅₀ | 11.4 - 37.9 µM | [2] |
Signaling Pathway
Recent studies have begun to unravel the molecular mechanisms underlying the neuroprotective effects of this compound. In a Caenorhabditis elegans model of Alzheimer's disease, this compound was shown to mitigate β-amyloid (Aβ) toxicity by modulating the heat shock response and insulin/IGF-1 signaling pathways[7].
Signaling Pathway of this compound's Neuroprotective Effect
The study revealed that this compound upregulates the expression of the heat shock transcription factor-1 (hsf-1) gene, leading to increased levels of heat shock proteins (HSPs) such as hsp-12.6, hsp-16.2, and hsp-70[7]. These chaperones are crucial for protein folding and preventing the aggregation of misfolded proteins like Aβ. Additionally, this compound partially activates DAF-16, a key transcription factor in the insulin/IGF-1 signaling pathway, which in turn upregulates the expression of antioxidant enzymes like superoxide (B77818) dismutase (sod-3)[7]. This dual action of promoting protein homeostasis and reducing oxidative stress contributes to its neuroprotective effects by decreasing Aβ deposition[7].
Conclusion
This compound is a C-21 steroidal glycoside with significant therapeutic potential, primarily sourced from the roots of Cynanchum otophyllum. While its complete biosynthetic pathway is yet to be fully elucidated, a putative pathway involving the mevalonic acid pathway and subsequent glycosylation is proposed. Standard phytochemical techniques can be employed for its isolation and characterization. The neuroprotective effects of this compound are attributed to its ability to modulate the heat shock response and insulin/IGF-1 signaling pathways. Further research into the biosynthesis and pharmacological mechanisms of this compound will be crucial for its development as a potential therapeutic agent for neurodegenerative diseases and epilepsy.
References
- 1. [C21 steroids from roots of Cynanchum otophyllum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pregnane glycosides from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]
- 6. (Open Access) Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) (2023) | Christian Bailly | 3 Citations [scispace.com]
- 7. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Potential Role of Otophylloside B in Heat Shock Transcription Factor 1 (HSF1) Activation
Disclaimer: As of December 2025, a comprehensive review of published scientific literature did not yield specific studies directly investigating the interaction between Otophylloside B and the heat shock transcription factor (HSF) pathway. Therefore, this document serves as an in-depth technical guide for researchers and drug development professionals on the established mechanisms of HSF1 activation and the experimental methodologies that could be employed to investigate the potential effects of novel compounds, such as this compound, on this critical cellular stress response pathway.
Introduction to the Heat Shock Response and HSF1
The Heat Shock Response (HSR) is a highly conserved cellular mechanism crucial for maintaining protein homeostasis, or proteostasis, particularly under conditions of proteotoxic stress.[1] This response involves the increased expression of heat shock proteins (HSPs), which function as molecular chaperones to facilitate the refolding of denatured proteins, prevent protein aggregation, and target irreparably damaged proteins for degradation. The master regulator of the mammalian HSR is the Heat Shock Transcription Factor 1 (HSF1).[1]
Under normal physiological conditions, HSF1 exists as a latent monomer in the cytoplasm, complexed with inhibitory proteins such as HSP90, HSP70, and the TRiC chaperonin complex.[2][3] Upon exposure to stress—such as heat shock, oxidative stress, or the accumulation of misfolded proteins—HSF1 is released from this inhibitory complex.[2][3] This liberation triggers a cascade of events: HSF1 rapidly trimerizes, translocates to the nucleus, and undergoes extensive post-translational modifications (PTMs), including phosphorylation and sumoylation, which are critical for its activation.[3][4] Activated HSF1 trimers bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of target genes, primarily HSPs, to initiate their transcription.[3][4]
Given its central role in cellular protection, the modulation of HSF1 activity presents a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders where HSF1 activation is compromised, and cancers where HSF1 is often overactive to support malignant cell survival.[2][3]
HSF1 Activation and Signaling Pathway
The activation of HSF1 is a sophisticated, multi-step process. The canonical pathway begins with cellular stress leading to an accumulation of misfolded proteins, which titrates away the HSPs bound to HSF1. This dissociation is the key initial step, allowing HSF1 monomers to form transcriptionally active homotrimers.[1][2] These trimers then move into the nucleus, bind to HSEs, and recruit the transcriptional machinery to drive the expression of cytoprotective genes. The process is tightly regulated, with a negative feedback loop where newly synthesized HSPs, particularly HSP70, promote the disassembly of HSF1 trimers and their return to an inactive monomeric state.[2]
References
- 1. New inhibitor targeting human transcription factor HSF1: effects on the heat shock response and tumor cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat shock factors: integrators of cell stress, development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of Otophylloside B by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle
The method employs reversed-phase HPLC to separate Otophylloside B from other matrix components, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.
Proposed Experimental Protocol
Sample Preparation
The following is a general procedure for the extraction of this compound from plant material or biological matrices. Optimization may be required based on the specific sample type.
1.1. Plant Material (e.g., Cynanchum otophyllum roots):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1.0 g of the powder and transfer to a conical flask.
-
Add 20 mL of 95% ethanol (B145695) and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with 20 mL of 95% ethanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial for analysis.
1.2. Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The following are suggested starting conditions. Method optimization is recommended.
Table 1: Proposed HPLC and Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion | [M+Na]⁺ (To be determined based on the exact mass of this compound) |
| Product Ion(s) | To be determined by infusion and fragmentation analysis |
| Collision Energy | To be optimized for the specific precursor-product ion transition |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
Note: C21 steroidal glycosides from Cynanchum species often form sodium adducts ([M+Na]⁺) in positive ion mode ESI. Fragmentation typically involves the neutral loss of sugar moieties.
Data Presentation
A validated method should demonstrate acceptable performance characteristics. The following table presents example quantitative data that would be expected from a fully validated assay.
Table 2: Example Method Validation Data
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85% - 115% |
| Recovery (%) | > 80% |
| Matrix Effect (%) | 85% - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Conclusion
This document provides a comprehensive, though theoretical, framework for the development of a robust HPLC-MS/MS method for the quantification of this compound. The proposed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on established methods for analogous C21 steroidal glycosides. It is imperative that this proposed method undergoes rigorous validation to ensure its accuracy, precision, and reliability for its intended application in research and drug development.
References
Application Notes and Protocols for Otophylloside B Administration in C. elegans Lifespan Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Otophylloside B (Ot B), a C-21 steroidal glycoside, in Caenorhabditis elegans lifespan assays. The information presented is collated from peer-reviewed studies and established methodologies for C. elegans research.
Introduction
This compound, isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has demonstrated a modest but significant ability to extend the lifespan of C. elegans[1][2]. Beyond its effects on longevity, Ot B has been shown to delay age-related declines in body movement, improve stress resistance, and offer protection against β-amyloid toxicity in models of Alzheimer's disease[1][3][4]. Mechanistic studies reveal that Ot B's pro-longevity effects are mediated through key aging-related signaling pathways, including the DAF-16/FOXO and SIR-2.1 pathways[1][2]. These attributes make this compound a compound of interest for aging and neurodegenerative disease research.
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound on C. elegans lifespan as reported in the literature.
| Parameter | Treatment Group | % Lifespan Extension (Mean) | Key Genetic Dependencies | Reference |
| Lifespan | 50 µM this compound | Up to 11.3% | daf-16, sir-2.1, clk-1 | [1] |
Signaling Pathway of this compound in C. elegans
This compound extends lifespan in C. elegans primarily by modulating the insulin/IGF-1 signaling (IIS) pathway and other conserved longevity pathways. The compound's activity converges on the activation of the master transcription factor DAF-16/FOXO. The pathway also involves the NAD-dependent deacetylase SIR-2.1 and the mitochondrial function-related protein CLK-1.
References
- 1. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Otophylloside B Cell-Based Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside B, a natural compound, has demonstrated neuroprotective properties in preclinical models, suggesting its potential as a therapeutic agent for neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the neuroprotective effects of this compound. The protocols are designed for researchers in neuroscience, pharmacology, and drug discovery.
The primary mechanism of this compound's neuroprotective action observed in C. elegans models of Alzheimer's disease involves the reduction of β-amyloid (Aβ) deposition and the upregulation of heat shock proteins.[1][2] These assays are designed to translate these findings into a vertebrate neuronal cell culture system and to elucidate the underlying molecular mechanisms.
Key Applications
-
Screening and validation of the neuroprotective efficacy of this compound.
-
Determination of optimal concentrations for neuroprotection.
-
Investigation of the molecular pathways underlying this compound-mediated neuroprotection.
-
High-throughput screening of this compound analogs or derivatives.
Experimental Overview
A general workflow for assessing the neuroprotective effects of this compound is depicted below. This involves inducing neurotoxicity in a neuronal cell line and evaluating the ability of this compound to mitigate this toxicity.
Caption: A general experimental workflow for assessing the neuroprotective effects of this compound.
Data Presentation
Table 1: Summary of this compound Neuroprotective Effects (Hypothetical Data)
| Assay Type | Neurotoxic Insult | This compound Conc. (µM) | Endpoint Measured | Result (% Protection) |
| Cell Viability | Aβ (1-42) | 1 | MTT Reduction | 35% |
| 5 | MTT Reduction | 68% | ||
| 10 | MTT Reduction | 85% | ||
| Apoptosis | Aβ (1-42) | 5 | Caspase-3 Activity | 55% reduction |
| 10 | Caspase-3 Activity | 75% reduction | ||
| Oxidative Stress | H₂O₂ | 5 | ROS Levels | 45% reduction |
| 10 | ROS Levels | 70% reduction | ||
| Neurite Outgrowth | Aβ (1-42) | 10 | Neurite Length | 80% recovery |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells
This protocol details the use of the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research.[3][4] Amyloid-beta (Aβ) peptide is used to induce toxicity, mimicking a key pathological feature of Alzheimer's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Amyloid-β (1-42) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation (Optional but Recommended): To obtain more neuron-like characteristics, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO). Incubate for 2 hours.
-
Aβ-induced Toxicity: Add Aβ (1-42) peptide to each well to a final concentration of 10 µM (pre-aggregated Aβ is often used). Include a control group of cells not exposed to Aβ.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Measurement of Apoptosis using Caspase-3 Activity Assay
This protocol assesses the anti-apoptotic effects of this compound.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-5).
-
Caspase-3 colorimetric or fluorometric assay kit.
-
Lysis buffer (provided with the kit).
-
Caspase-3 substrate (e.g., DEVD-pNA).
-
96-well plate.
-
Plate reader.
Procedure:
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase activity.
-
Caspase-3 Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.
Protocol 3: Assessment of Neurite Outgrowth
This assay evaluates the potential of this compound to protect against Aβ-induced neurite damage.
Materials:
-
Differentiated SH-SY5Y cells or primary neurons.
-
Treatment reagents as in Protocol 1.
-
Microscope with imaging software.
-
Immunofluorescence staining reagents for neuronal markers (e.g., anti-β-III-tubulin antibody).
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 1 on coverslips or in imaging-compatible plates.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with a primary antibody against a neuronal marker.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the length and number of neurites per cell.
-
Data Analysis: Compare the neurite outgrowth in this compound-treated groups to the Aβ-treated and control groups.
Signaling Pathway Analysis
Based on studies of this compound in C. elegans and common neuroprotective pathways, this compound may exert its effects through the activation of stress-response pathways and antioxidant defense mechanisms. A plausible signaling pathway is the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.
Caption: Proposed Nrf2-mediated antioxidant pathway activated by this compound.
Further investigation into the specific signaling cascades, such as the PI3K/Akt or MAPK pathways, which are commonly involved in neuroprotection, is warranted to fully elucidate the mechanism of action of this compound.[5][6]
Conclusion
The provided protocols offer a framework for the systematic evaluation of this compound as a neuroprotective agent in cell-based models. These assays can provide valuable insights into its therapeutic potential and mechanism of action, guiding further preclinical and clinical development. Researchers should optimize these protocols based on their specific experimental setup and cell types used.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Otophylloside B using 1H-NMR (qNMR) for Standardization
AN-2025-12-06
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Otophylloside B, a C-21 steroidal glycoside with potential antiepileptic and neuroprotective properties, using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Standardization of this compound is crucial for ensuring the quality, safety, and efficacy of herbal preparations and pharmaceutical products containing this compound.
Introduction
This compound is a bioactive natural product isolated from plants of the Cynanchum genus.[1] As with many herbal compounds, its concentration in raw materials and extracts can vary significantly. Quantitative NMR (qNMR) offers a powerful and direct method for the accurate and precise quantification of organic molecules, including natural products, without the need for an identical reference standard for calibration.[2][3] The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3][4] This application note outlines a validated protocol for the standardization of this compound using 1H-qNMR with an internal standard.
Principle of the Method
The absolute quantification of this compound is achieved by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from a certified internal standard of known purity and weight. The purity of this compound can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte, I_std : Integral values of the signals for the analyte and internal standard.
-
N_analyte, N_std : Number of protons corresponding to the integrated signals of the analyte and internal standard.
-
MW_analyte, MW_std : Molecular weights of the analyte and internal standard.
-
m_analyte, m_std : Masses of the analyte and internal standard.
-
Purity_std : Purity of the internal standard.
Materials and Reagents
-
This compound: Isolated and purified compound (Purity > 95%).
-
Internal Standard (IS): Maleic Anhydride (B1165640) (Certified Reference Material, Purity > 99.5%).
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D).
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
Experimental Protocols
Sample Preparation
A critical step in qNMR is the accurate weighing of both the analyte and the internal standard.[5][6]
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of Maleic Anhydride (internal standard) into the same vial.
-
Record the exact weights of both substances.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution by vortexing for 1-2 minutes.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Acquisition parameters must be optimized to ensure accurate quantification.[2] This includes a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons.
Table 1: NMR Instrument Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 500 MHz or higher |
| Pulse Program | zg30 (or equivalent) |
| Pulse Angle | 30° |
| Acquisition Time (AQ) | ≥ 3.0 s |
| Relaxation Delay (D1) | 5 x T1 (longest T1 of analyte and IS) |
| Number of Scans (NS) | 16 - 64 (to achieve S/N > 250) |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to the entire spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ 2.50 ppm).
-
Integrate the selected signals for this compound and the internal standard. The integration range should be consistent across all samples.
Selection of Quantifiable Signals
The selection of appropriate signals for integration is crucial and should be based on signals that are well-resolved and free from overlap with other signals.[2]
-
This compound: Based on the general structure of C-21 steroidal glycosides, characteristic signals for quantification could include anomeric protons of the sugar moieties or specific methyl protons of the steroidal backbone. Without an actual spectrum, a hypothetical well-isolated signal, for instance, a singlet corresponding to a methyl group at approximately δ 0.9 ppm (3H), will be used for this protocol.
-
Internal Standard (Maleic Anhydride): The two olefinic protons of maleic anhydride appear as a sharp singlet at approximately δ 7.3 ppm in DMSO-d6, which is an ideal region for quantification as it is typically free from other signals.
Data Presentation
Table 2: Hypothetical Quantitative Data for this compound Standardization
| Sample ID | Mass this compound (mg) | Mass Maleic Anhydride (mg) | Integral this compound (Hypothetical) | Integral Maleic Anhydride | Calculated Purity (%) |
| OB-001 | 10.12 | 5.05 | 1.00 | 2.15 | 96.8 |
| OB-002 | 10.05 | 5.01 | 0.98 | 2.12 | 96.5 |
| OB-003 | 10.21 | 5.10 | 1.02 | 2.18 | 97.1 |
| Average | 96.8 | ||||
| RSD (%) | 0.31 |
Table 3: Molecular and NMR Parameters for Calculation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Selected Signal (δ ppm) | Number of Protons (N) |
| This compound | C49H78O16 | 923.15 | ~0.9 (hypothetical) | 3 |
| Maleic Anhydride | C4H2O3 | 98.06 | ~7.3 | 2 |
Method Validation
To ensure the reliability of the qNMR method, validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The ability to quantify the analyte in the presence of other components. This is confirmed by selecting non-overlapping signals.
-
Linearity: The method should be linear over a range of concentrations. A calibration curve can be prepared by plotting the analyte/IS integral ratio against the analyte/IS mass ratio.
-
Accuracy: Determined by performing recovery studies on a sample with a known amount of this compound.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (RSD).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 3. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qNMR - BIPM [bipm.org]
- 5. frontiersin.org [frontiersin.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
Otophylloside B analytical standards and where to find them
Otophylloside B: Analytical Standards and Methodologies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine.[1] Research has indicated its potential as a neuroprotective and antiepileptic agent.[1] This document provides a comprehensive guide to sourcing analytical standards of this compound and outlines detailed protocols for its analysis, based on established methodologies for similar compounds.
This compound Analytical Standards
High-purity this compound analytical standards are essential for accurate quantification and identification in research and quality control settings. The following suppliers offer this compound reference standards:
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| Biopurify | This compound | 106758-54-7 | 95%~99% | Analysis method by HPLC-DAD or/and HPLC-ELSD. Identification by Mass Spectrometry and NMR. |
| MedchemExpress | This compound | 106758-54-7 | Not specified | Described as a C-21 steroidal glycoside with antiepileptic activity. For research use only. |
Chemical and Physical Properties of this compound:
| Property | Value |
| Synonym | Qingyangshengenin B |
| Molecular Formula | C₄₉H₇₈O₁₆ |
| Molecular Weight | 923.147 g/mol |
| Botanical Source | Cynanchum otophyllum Schneid. |
Analytical Methodologies for this compound
Proposed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) Method
This method is suitable for the quantification of this compound in plant extracts and other matrices.
2.1.1. Experimental Protocol: HPLC-DAD Analysis
Objective: To quantify this compound using a validated HPLC-DAD method.
Materials and Reagents:
-
This compound reference standard (≥95% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Sample containing this compound (e.g., extract of Cynanchum otophyllum)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (to be optimized):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water, B) Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm (or determined by UV scan of the standard) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Calibration Standards Preparation: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation:
-
For plant material: Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or reflux.
-
Filter the extract and dilute it with the mobile phase to a concentration within the calibration range.
-
Pass the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
2.1.2. Method Validation Parameters (Representative)
The following table summarizes the typical parameters for method validation according to ICH guidelines. These values should be experimentally determined for the specific method developed.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% |
| Accuracy (% Recovery) | 98% - 102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
| Robustness | %RSD ≤ 5% for minor changes in method parameters |
Proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For higher sensitivity and selectivity, especially for bioanalytical applications such as pharmacokinetic studies, a UPLC-MS/MS method is recommended.
2.2.1. Experimental Protocol: UPLC-MS/MS Analysis
Objective: To develop a sensitive and selective method for the quantification of this compound in biological matrices (e.g., plasma).
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., rat plasma)
Equipment:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and MS Conditions (to be optimized):
| Parameter | Recommended Condition |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water, B) Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion of the standard. For this compound (M+H)⁺ ~923.5, fragment ions need to be identified. |
| Collision Energy | To be optimized for each transition |
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the Internal Standard.
-
Spike blank plasma with working solutions of this compound to prepare calibration curve standards and quality control (QC) samples.
-
For sample analysis, add the internal standard to the plasma sample.
-
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma sample. Vortex and centrifuge to precipitate proteins.
-
Extraction: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Analysis: Inject the prepared samples into the UPLC-MS/MS system.
2.2.2. Method Validation Parameters for Bioanalytical Methods (Representative)
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Should be assessed and minimized |
| Stability | Stable under various storage and handling conditions |
Biological Activity and Signaling Pathway
This compound has demonstrated neuroprotective effects in preclinical models. A study in C. elegans models of Alzheimer's disease revealed that this compound protects against β-amyloid (Aβ) toxicity.
Mechanism of Action:
This compound was found to decrease the deposition of Aβ by reducing its expression at the mRNA level. This neuroprotective effect is mediated through the activation of the heat shock transcription factor (HSF-1) and the partial activation of DAF-16 (a FOXO transcription factor). The upregulation of HSF-1 leads to increased expression of its target heat shock proteins (HSPs), which are crucial for protein folding and cellular protection against stress.
Signaling Pathway Diagram:
Caption: Neuroprotective signaling pathway of this compound.
Workflow for Analytical Method Development:
Caption: General workflow for analytical method development.
References
Application Notes and Protocols for Otophylloside B in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on currently available pre-clinical research. The application of Otophylloside B in human subjects has not been established.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2][3] These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline.[2] Current therapeutic strategies for AD offer symptomatic relief but do not halt disease progression, highlighting the urgent need for novel disease-modifying agents.[4]
This compound, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has emerged as a compound of interest due to its neuroprotective and anti-aging properties.[5][6][7] While research on this compound in the context of Alzheimer's disease is still in its early stages, initial studies in invertebrate models have shown promising results in mitigating Aβ-induced toxicity.[5][6][7]
This document provides a summary of the current findings, proposes a hypothetical experimental protocol for evaluating this compound in a transgenic mouse model of Alzheimer's disease, and presents relevant signaling pathways and workflows.
Current Research Findings in a C. elegans Model
To date, the primary research on this compound's efficacy against Alzheimer's-like pathology has been conducted in the nematode worm, Caenorhabditis elegans. This model is widely used for initial drug screening and mechanistic studies due to its short lifespan and well-characterized genetics.
In a transgenic C. elegans model expressing human Aβ, this compound demonstrated significant protective effects, including:
-
Improved chemotaxis response, a measure of neuronal function.[5][6][7]
-
Extended lifespan and increased resistance to heat stress.[5][6][7]
The underlying mechanism of action in C. elegans was elucidated to involve the upregulation of the heat shock transcription factor (HSF-1) and its target genes, which are involved in protein folding and degradation.[5][6] Additionally, this compound was found to partially activate DAF-16, a key regulator of longevity and stress resistance, and increase the expression of the antioxidant enzyme superoxide (B77818) dismutase (sod-3).[5][6]
Quantitative Data from C. elegans Studies
| Parameter | Treatment Group | Outcome | Reference |
| Paralysis Assay | This compound | Significant delay in the onset of paralysis compared to untreated controls. | [5][6][7] |
| Chemotaxis Index | This compound | Improved chemotactic response towards benzaldehyde. | [5][6][7] |
| Lifespan | This compound | Significant extension of mean and maximum lifespan. | [5][6][7] |
| Gene Expression | This compound | Upregulation of hsf-1, hsp-12.6, hsp-16.2, hsp-70, and sod-3 mRNA levels. | [5][6] |
| Aβ Deposition | This compound | Decreased Aβ deposition. | [5][6] |
Note: Specific quantitative values were not consistently available in the provided search results. The table summarizes the reported outcomes.
Proposed Signaling Pathway of this compound in C. elegans
Caption: Proposed mechanism of this compound in C. elegans.
Hypothetical Application in Alzheimer's Disease Transgenic Mouse Models
While studies in transgenic mouse models have not yet been published, the promising results from C. elegans warrant further investigation in a mammalian system. The following sections outline a hypothetical experimental design to evaluate the therapeutic potential of this compound in a commonly used Alzheimer's disease mouse model, such as the APP/PS1 transgenic mouse.
Transgenic Mouse Models for Alzheimer's Disease
Several transgenic mouse models have been developed to recapitulate key aspects of AD pathology.[8][9][10][11] These models typically overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the age-dependent development of Aβ plaques and, in some models, tau pathology.[8][10]
-
APP/PS1 Mice: These mice co-express a mutant human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1).[8] They develop Aβ plaques as early as 4-6 months of age and exhibit cognitive deficits.[8]
-
5XFAD Mice: This model expresses five familial AD mutations in APP and PS1, leading to a more aggressive and rapid development of Aβ pathology, with plaques appearing at 2 months of age.[8][10]
-
3xTg-AD Mice: These mice harbor three mutations (APP, PS1, and MAPT) and develop both Aβ plaques and tau tangles.[8]
The choice of model depends on the specific research question. For an initial efficacy study of this compound, the APP/PS1 model offers a well-characterized timeline of pathology and cognitive decline.
Hypothetical Experimental Protocol
1. Animal Model and Treatment
-
Animals: Male and female APP/PS1 transgenic mice and their wild-type littermates.
-
Age: Treatment to begin at 3 months of age (before significant plaque deposition) and continue for 6 months.
-
Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: APP/PS1 mice + Vehicle
-
Group 3: APP/PS1 mice + this compound (low dose)
-
Group 4: APP/PS1 mice + this compound (high dose)
-
-
Administration: Oral gavage or dietary administration, daily.
2. Behavioral Assessments
Cognitive function to be assessed at the end of the treatment period (9 months of age) using a battery of tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
3. Biochemical Analysis
Following behavioral testing, mice will be euthanized, and brain tissue and blood samples will be collected.
-
ELISA: To quantify levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates and plasma.
-
Western Blot: To measure levels of APP, BACE1, and key proteins in the HSF-1 and Akt/GSK3β signaling pathways (to investigate potential mechanisms).
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify Aβ plaque load, microglia activation (Iba1), and astrogliosis (GFAP) in the cortex and hippocampus.
-
Thioflavin S Staining: To detect dense-core amyloid plaques.
4. Data Analysis
Statistical analysis will be performed to compare the different treatment groups. A p-value of <0.05 will be considered statistically significant.
Hypothetical Experimental Workflow
Caption: Hypothetical workflow for testing this compound in mice.
Future Directions and Conclusion
The initial findings for this compound in a C. elegans model of Alzheimer's disease are encouraging, suggesting a potential neuroprotective effect mediated through the upregulation of stress-response and antioxidant pathways. However, it is crucial to validate these findings in a mammalian model that more closely recapitulates the complex pathology of human AD.
The proposed hypothetical protocol provides a framework for future studies in transgenic mice. Such research will be essential to determine if this compound can effectively reduce Aβ pathology, mitigate neuroinflammation, and improve cognitive function in a mammalian system. Further investigation into its safety, bioavailability, and blood-brain barrier permeability will also be critical for its development as a potential therapeutic agent for Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Anti-Alzheimer’s Disease Activity of Selected Plant Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 8. cyagen.com [cyagen.com]
- 9. Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 11. Overview of Transgenic Mouse Models for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Otophylloside B in Biological Samples using LC-MS/MS
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Otophylloside B in biological matrices, such as human plasma. This compound, a C-21 steroidal glycoside with potential antiepileptic and neuroprotective properties, requires a robust analytical method for its evaluation in pharmacokinetic and drug metabolism studies.[1][2] This document provides a comprehensive protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, based on established methodologies for analogous triterpenoid (B12794562) and steroidal saponins (B1172615).[3][4][5] All quantitative data and experimental parameters are presented in structured tables, and workflows are visualized using diagrams for enhanced clarity.
Introduction
This compound is a naturally occurring C-21 steroidal glycoside isolated from Cynanchum otophyllum.[1][2] Preclinical studies have indicated its potential as an antiepileptic agent and its ability to protect against Aβ toxicity, suggesting its therapeutic potential in neurodegenerative diseases.[1] To facilitate further drug development and for clinical evaluation, a validated bioanalytical method for the accurate determination of this compound concentrations in biological samples is imperative.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. This application note outlines a proposed LC-MS/MS method, offering a starting point for researchers and drug development professionals to establish a fully validated assay for this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Qingyangshengenin B | [6] |
| Molecular Formula | C49H78O16 | [6] |
| Molecular Weight | 923.147 g/mol | [6] |
| CAS Number | 106758-54-7 | [6] |
| Chemical Class | C-21 Steroidal Glycoside | [1][2] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): To be selected (e.g., a structurally similar steroidal saponin (B1150181) not present in the biological matrix)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is proposed for the efficient extraction of this compound from plasma, aiming to minimize matrix effects and improve sensitivity.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Parameters
The following are proposed starting parameters for the LC-MS/MS analysis. Optimization will be required.
Liquid Chromatography
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | To be optimized (e.g., 500°C) |
| Capillary Voltage | To be optimized (e.g., 3.0 kV) |
| Gas Flow Rates | To be optimized |
Proposed MRM Transitions (Hypothetical)
The determination of optimal MRM transitions is a critical step in method development. This involves infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion (e.g., [M-H]⁻ in negative mode or [M+H]⁺ or [M+Na]⁺ in positive mode) and then performing a product ion scan to identify the most abundant and stable fragment ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Method Validation
The developed method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank biological matrix.
-
Linearity and Range: A calibration curve with at least six non-zero concentrations, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of this compound and the IS from the biological matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound in biological samples.
Logical Relationship of Method Development
Caption: Key stages in the development of the LC-MS/MS method for this compound.
Conclusion
This application note provides a detailed, proposed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. The outlined procedures for sample preparation, chromatography, and mass spectrometry are based on established methods for similar analytes and serve as a robust starting point for method development and subsequent validation. The successful implementation of this method will be crucial for advancing the preclinical and clinical development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of triterpenoid saponins in dog plasma by a validated UPLC-MS/MS and its application to a pharmacokinetic study after administration of total saponin of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. CAS 106758-54-7 | this compound [phytopurify.com]
How to prepare Otophylloside B stock solutions for cell culture
Application Notes and Protocols for Otophylloside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum Schneid[1][2]. It has garnered significant interest for its potent biological activities, including antiepileptic and neuroprotective effects[1][3]. Specifically, it has been shown to protect against β-amyloid (Aβ) toxicity in models of Alzheimer's disease by modulating stress response and longevity pathways[4]. Proper preparation of stock solutions is critical for obtaining reproducible and reliable results in cell-based assays. This document provides detailed protocols for the solubilization, preparation, and storage of this compound stock solutions for use in cell culture applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key data is summarized in the table below.
| Property | Value | Reference |
| Synonym | Qingyangshengenin B | [5][6] |
| CAS Number | 106758-54-7 | [5][6] |
| Molecular Formula | C₄₉H₇₈O₁₆ | [5][6] |
| Molecular Weight | 923.15 g/mol | [5][6] |
| Purity | ≥95% (typically 95%~99%) | [5][6] |
| Appearance | Powder | [7] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][7] |
Experimental Protocols
Required Materials and Equipment
-
This compound powder (purity ≥95%)
-
Anhydrous or sterile Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile, cell culture-grade phosphate-buffered saline (PBS) or desired cell culture medium (e.g., DMEM, RPMI-1640)
-
Analytical balance
-
Vortex mixer
-
Water bath or sonicator
-
Pipettes and sterile, filtered pipette tips
-
Laminar flow hood or biological safety cabinet
-
-20°C and -80°C freezers
Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a highly concentrated primary stock solution, which can be serially diluted to create working solutions.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (MW = 923.15 g/mol ).
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L × 0.001 L × 923.15 g/mol = 0.0092315 g
-
Mass (mg) = 9.23 mg
-
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh approximately 9.23 mg of this compound powder using an analytical balance.
-
Solubilization: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution[1]. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the 10 mM primary stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles[1].
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the primary stock solution directly into the cell culture medium to achieve the desired final concentration.
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) as it can be toxic to cells at higher concentrations.
Example Calculation (for a 10 µM final concentration in 10 mL of medium):
-
Use the dilution formula: M₁V₁ = M₂V₂
-
M₁ = Concentration of primary stock = 10 mM
-
V₁ = Volume of primary stock to add = ?
-
M₂ = Desired final concentration = 10 µM (0.010 mM)
-
V₂ = Final volume of medium = 10 mL
-
-
Calculation:
-
V₁ = (M₂ × V₂) / M₁
-
V₁ = (0.010 mM × 10 mL) / 10 mM = 0.01 mL = 10 µL
-
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Dilution: Inside a laminar flow hood, add 10 µL of the 10 mM this compound stock to 10 mL of pre-warmed cell culture medium.
-
Mixing: Gently mix the medium by pipetting up and down or by swirling the flask/plate to ensure homogeneous distribution of the compound.
-
Application: The medium containing the final concentration of this compound is now ready to be added to the cells. Always include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) in your experiments.
Storage and Stability
Proper storage is crucial to maintain the bioactivity of this compound. The following conditions are recommended based on available data.
| Solution Type | Storage Temperature | Duration | Special Conditions |
| Primary Stock (in DMSO) | -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles[1] |
| Primary Stock (in DMSO) | -80°C | Up to 6 months | Protect from light; preferred for long-term storage[1] |
| Working Solutions (in medium) | 2-8°C | Use immediately | Prepare fresh for each experiment to ensure stability and bioactivity[2] |
Diagrams and Workflows
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the standard procedure for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway in Neuroprotection
This compound has been shown to confer protection against Aβ-induced toxicity in C. elegans by activating specific stress-response pathways. The diagram below summarizes this mechanism.
Caption: this compound signaling pathway in Aβ toxicity models[4].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 1642306-14-6 | Otophylloside T [phytopurify.com]
- 3. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 106758-54-7 | this compound [phytopurify.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols: C. elegans Aβ Toxicity Assay Using Otophylloside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques. The nematode Caenorhabditis elegans has emerged as a powerful in vivo model to study the molecular mechanisms of Aβ toxicity and for the preliminary screening of potential therapeutic compounds.[1][2] Genetically engineered C. elegans strains that express the human Aβ peptide in specific tissues, such as muscle or neurons, exhibit distinct and measurable pathological phenotypes, including paralysis and chemotaxis defects.[3][4][5] This provides a simple yet effective system for evaluating the efficacy of novel drug candidates.
Otophylloside B (Ot B), a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has demonstrated protective effects against Aβ toxicity in C. elegans models of AD.[6][7] Studies have shown that Ot B can extend lifespan, delay paralysis, and improve chemotaxis in transgenic Aβ-expressing worms.[6][7] The neuroprotective effects of Ot B are attributed to its ability to decrease Aβ deposition by down-regulating Aβ expression and up-regulating the expression of heat shock proteins.[6][7]
These application notes provide detailed protocols for utilizing C. elegans Aβ toxicity assays to evaluate the therapeutic potential of this compound.
Data Presentation
Table 1: Effect of this compound on Lifespan in Aβ-expressing C. elegans
| Treatment Group | Mean Lifespan (Days) | Percent Increase | p-value |
| Control (CL2006) | 13.2 ± 0.4 | - | - |
| 50 µM this compound | 15.1 ± 0.5 | 14.4% | < 0.005 |
Data is representative and compiled from studies investigating the effect of this compound on the lifespan of the transgenic C. elegans strain CL2006, which expresses human Aβ1-42 in muscle cells.[6]
Table 2: Effect of this compound on Paralysis in Aβ-expressing C. elegans
| Treatment Group | Time to 50% Paralysis (Hours post temperature shift) | Delay in Paralysis (%) | p-value |
| Control (CL4176) | 28.5 ± 0.5 | - | - |
| 50 µM this compound | 32.0 ± 0.7 | 12.3% | < 0.01 |
Data is representative and compiled from studies investigating the effect of this compound on the paralysis phenotype of the temperature-inducible transgenic C. elegans strain CL4176, which expresses human Aβ1-42 in muscle cells upon temperature upshift.[6][8]
Table 3: Effect of this compound on Chemotaxis in Aβ-expressing C. elegans
| Treatment Group | Chemotaxis Index | Improvement in Chemotaxis (%) | p-value |
| Control (CL2355) | 0.25 ± 0.03 | - | - |
| 50 µM this compound | 0.45 ± 0.04 | 80% | < 0.01 |
Data is representative and compiled from studies investigating the effect of this compound on the chemotaxis phenotype of the transgenic C. elegans strain CL2355, which expresses human Aβ1-42 in neurons.[6]
Experimental Protocols
General Maintenance and Handling of C. elegans
-
Strains:
-
CL4176 (smg-1ts[myo-3/Aβ1-42]): For paralysis assays. This strain has a temperature-inducible expression of Aβ in body wall muscles.[4][9]
-
CL2355 (smg-1ts[snb-1::Aβ1-42]): For chemotaxis assays. This strain expresses Aβ pan-neuronally.[3]
-
CL2006 (dvIs2[pCL12(unc-54/human Aβ1-42)]): For lifespan assays. This strain constitutively expresses Aβ in body wall muscles.[6]
-
N2 (wild-type): As a general control.
-
-
Maintenance: Worms are to be maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.
-
Synchronization: Age-synchronized populations are crucial for reproducible results. This is achieved by allowing adult worms to lay eggs for a few hours and then removing the adults.[10]
Protocol: Paralysis Assay
This assay measures the progressive paralysis of worms due to Aβ expression in muscle cells.[4][9]
-
Preparation:
-
Prepare NGM plates containing the desired concentration of this compound (e.g., 50 µM) and a vehicle control.
-
Seed the plates with E. coli OP50.
-
-
Synchronization:
-
Synchronize the CL4176 strain by placing gravid adults on fresh NGM plates and allowing them to lay eggs for 4-6 hours at 16°C.[3]
-
Remove the adults.
-
-
Treatment:
-
Transfer the synchronized L1 larvae to the plates containing this compound or vehicle.
-
Incubate the plates at 16°C for 36-48 hours.[8]
-
-
Induction of Aβ Expression:
-
Scoring Paralysis:
-
Begin scoring for paralysis at a set time point after the temperature shift (e.g., 24 hours).
-
A worm is considered paralyzed if it does not move when prodded with a platinum wire, or only shows head movement.[8]
-
Score the number of paralyzed and non-paralyzed worms every 1-2 hours until all worms are paralyzed.
-
-
Data Analysis:
-
Plot the percentage of paralyzed worms against time for each condition.
-
Calculate the time to 50% paralysis for statistical comparison.
-
Protocol: Chemotaxis Assay
This assay assesses neuronal dysfunction by measuring the ability of worms to move towards an attractant.[3]
-
Preparation:
-
Prepare NGM plates containing the desired concentration of this compound and a vehicle control.
-
Seed the plates with E. coli OP50.
-
-
Synchronization and Treatment:
-
Synchronize the CL2355 strain and treat with this compound as described in the paralysis assay protocol, culturing at 16°C for 36 hours, followed by 23°C for another 36 hours.[3]
-
-
Assay Plate Preparation:
-
Prepare 10 cm unseeded NGM plates.
-
Mark two points on opposite sides of the plate. At one point, place a drop of a chemoattractant (e.g., 1 µl of 0.5 M sodium acetate). At the other point, place a drop of a neutral substance (e.g., ethanol). Add a drop of sodium azide (B81097) at both points to anesthetize the worms upon arrival.[8]
-
-
Chemotaxis Assay:
-
Wash the treated worms off the plates with M9 buffer and place them at the center of the assay plate.
-
Allow the worms to migrate for a set period (e.g., 1 hour).
-
-
Data Analysis:
-
Count the number of worms at the attractant (A) and the neutral substance (B).
-
Calculate the Chemotaxis Index (CI) using the formula: CI = (A - B) / (A + B).
-
A higher CI indicates better chemotactic function.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in reducing Aβ toxicity.
Experimental Workflow: Paralysis Assay
Caption: Workflow for the C. elegans Aβ-induced paralysis assay.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for the C. elegans chemotaxis assay.
References
- 1. Modeling Alzheimer’s Disease in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Use of Caenorhabditis elegans as a model to study Alzheimer’s disease and other neurodegenerative diseases [frontiersin.org]
- 3. Caenorhabditis elegans Model for Initial Screening and Mechanistic Evaluation of Potential New Drugs for Aging and Alzheimer’s Disease - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assaying β-amyloid toxicity using a transgenic C. elegans model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy Regulation Influences β-Amyloid Toxicity in Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assaying β-amyloid Toxicity using a Transgenic C. elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Effect of Otophylloside B on Seizure-Like Behavior in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for epilepsy research and high-throughput screening of potential anticonvulsant compounds.[1][2][3] Its genetic tractability, rapid development, and permeability to small molecules make it an ideal system for studying seizure mechanisms and identifying novel therapeutics.[2] Seizure-like behavior can be reliably induced in zebrafish larvae using chemical convulsants such as pentylenetetrazole (PTZ), a GABA-A receptor antagonist.[3][4][5] This induced behavior, characterized by hyperactivity and convulsive movements, can be quantified to assess the efficacy of test compounds.[5][6]
Otophylloside B is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional medicine for the treatment of epilepsy.[3][7][8] Studies have demonstrated that this compound exhibits marked activity in suppressing PTZ-induced seizure-like behaviors in larval zebrafish, highlighting its potential as a novel anticonvulsant agent.[3][9] These application notes provide a detailed protocol for evaluating the effects of this compound on seizure-like behavior in a PTZ-induced zebrafish model.
Principle of the Assay
This protocol is based on the principle that this compound can mitigate the convulsive effects of PTZ in zebrafish larvae. The assay involves inducing seizure-like behavior in zebrafish larvae by exposing them to PTZ. The primary endpoint is the quantification of locomotor activity, where a reduction in the hyperlocomotion induced by PTZ indicates a potential anticonvulsant effect of this compound.[3][9] Secondary endpoints can include the analysis of molecular markers related to neuronal stress and apoptosis to investigate the neuroprotective mechanisms of this compound. A structurally related compound, Otophylloside N, has been shown to exert neuroprotective effects by modulating the Bax/Bcl-2 apoptotic pathway in PTZ-treated zebrafish.[10]
Data Presentation
The quantitative data generated from this protocol can be effectively summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on Locomotor Activity of PTZ-Treated Zebrafish Larvae
| Treatment Group | Concentration | Total Distance Traveled (mm) (Mean ± SEM) | Average Speed (mm/s) (Mean ± SEM) |
| Vehicle Control | - | ||
| PTZ Control | 20 mM | ||
| This compound + PTZ | 1 µg/mL + 20 mM PTZ | ||
| This compound + PTZ | 5 µg/mL + 20 mM PTZ | ||
| This compound + PTZ | 10 µg/mL + 20 mM PTZ | ||
| Positive Control (e.g., Diazepam) + PTZ | 1 µM + 20 mM PTZ |
Table 2: Analysis of Neuroprotective Markers in Zebrafish Larvae
| Treatment Group | Concentration | Relative c-fos Expression (Fold Change) (Mean ± SEM) | Bax/Bcl-2 Ratio (Mean ± SEM) |
| Vehicle Control | - | ||
| PTZ Control | 20 mM | ||
| This compound + PTZ | 10 µg/mL + 20 mM PTZ | ||
| Positive Control (e.g., Diazepam) + PTZ | 1 µM + 20 mM PTZ |
Experimental Protocols
Protocol 1: Induction of Seizure-Like Behavior in Zebrafish Larvae
Materials:
-
Zebrafish larvae (5-7 days post-fertilization, dpf)
-
Embryo medium (E3)
-
Pentylenetetrazole (PTZ) stock solution (e.g., 200 mM in E3)
-
96-well microplates
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Automated behavioral tracking system (e.g., DanioVision™ or similar)
Procedure:
-
Select healthy, free-swimming zebrafish larvae at 5-7 dpf.
-
Transfer individual larvae into the wells of a 96-well plate containing 100 µL of E3 medium per well.
-
Acclimate the larvae in the behavioral tracking system for at least 30 minutes.
-
Record baseline locomotor activity for 10-15 minutes.
-
To induce seizures, add 100 µL of 40 mM PTZ solution to each well to achieve a final concentration of 20 mM.
-
Immediately start recording the locomotor activity for 20-30 minutes.
-
Analyze the tracking data to quantify total distance moved, average speed, and time spent in different activity states (e.g., freezing, normal swimming, hyperactivity).
Protocol 2: Evaluation of this compound's Anticonvulsant Activity
Materials:
-
Zebrafish larvae (5-7 dpf)
-
E3 medium
-
This compound stock solution (e.g., in DMSO, then diluted in E3)
-
PTZ stock solution
-
96-well microplates
-
Automated behavioral tracking system
Procedure:
-
Prepare working solutions of this compound in E3 medium at various concentrations (e.g., 1, 5, 10 µg/mL). A study has shown marked activity at 10 µg/mL.[3] Ensure the final DMSO concentration is below 0.1% to avoid toxicity.
-
Transfer individual larvae into the wells of a 96-well plate containing 100 µL of the respective this compound working solution or vehicle control (E3 with DMSO).
-
Pre-incubate the larvae with this compound for 1 hour.
-
Following pre-incubation, induce seizures by adding 100 µL of 40 mM PTZ solution to each well (final PTZ concentration of 20 mM).
-
Immediately record and analyze locomotor activity as described in Protocol 1.
-
Compare the locomotor parameters of the this compound-treated groups with the PTZ control group. A significant reduction in hyperactivity indicates anticonvulsant activity.
Visualizations
Caption: Workflow for evaluating this compound's anticonvulsant properties.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
References
- 1. Zebrafish bioassay-guided microfractionation identifies anticonvulsant steroid glycosides from the Philippine medicinal plant Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiepileptic C21 steroids from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo [frontiersin.org]
Troubleshooting & Optimization
Improving solubility of Otophylloside B for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Otophylloside B for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Cynanchum otophyllum.[1] Saponins (B1172615) are known for their amphiphilic nature, possessing a fat-soluble (lipophilic) aglycone and a water-soluble (hydrophilic) sugar moiety. This structure gives them complex solubility characteristics.
Q2: What is the known solubility of this compound?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro assays, Dimethyl Sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[6] DMSO can dissolve a wide range of polar and nonpolar compounds and is miscible with most cell culture media at low final concentrations.[6]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though it is always best to determine the tolerance of your specific cell line with a vehicle control experiment.
Q5: How should I store the this compound stock solution?
It is recommended to store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to my aqueous cell culture medium.
This is a common issue known as "crashing out" or "solvent shock," which occurs when a compound dissolved in a highly organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[7]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | 1. Lower the final working concentration of this compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[7] | 1. Pre-warm the cell culture medium to 37°C. 2. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[7] 3. Consider making an intermediate dilution in a smaller volume of pre-warmed medium before adding it to the final volume. |
| Low Temperature of Media | The solubility of many compounds, including saponins, can be lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| pH of the Medium | The solubility of some saponins is pH-dependent and can increase in a neutral to slightly alkaline environment. | While most cell culture media are buffered around pH 7.2-7.4, ensure your medium's pH is stable. For specific applications, you could explore if slight adjustments to the buffer system (while maintaining cell viability) affect solubility. |
Issue 2: The media containing this compound appears clear initially but becomes cloudy or shows a precipitate after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Delayed Precipitation | The compound may be in a supersaturated state initially and precipitates over time as it equilibrates. | 1. Lower the final working concentration. 2. Visually inspect your plates under a microscope at different time points to determine when precipitation occurs. |
| Interaction with Media Components | This compound may interact with proteins (e.g., from fetal bovine serum) or other components in the medium, leading to the formation of insoluble complexes. | 1. If possible, try a different basal medium formulation. 2. Consider reducing the serum concentration if your experimental design allows. |
| Temperature and pH Shifts in the Incubator | Changes in the incubator environment can affect the stability of the compound in the solution. | Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH. |
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 106758-54-7 | [4] |
| Molecular Formula | C₄₉H₇₈O₁₆ | [4] |
| Molecular Weight | 923.147 g/mol | [4] |
| Compound Type | Triterpenoid Saponin | [2][3][8] |
| General Solubility | Poorly soluble in water; Soluble in DMSO, Chloroform, Ethyl Acetate. | [2][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of powdered this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you may use a brief sonication in a water bath. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Preparation: In a 96-well plate, add your complete, pre-warmed (37°C) cell culture medium to each well.
-
Serial Dilution: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Addition to Media: Add a small, fixed volume of each DMSO dilution to the corresponding wells of the 96-well plate (e.g., 1 µL of stock to 100 µL of media). Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂). Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): To quantify precipitation, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.
-
Determination: The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting precipitation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. CAS 106758-54-7 | this compound [phytopurify.com]
- 5. Otophylloside O | CAS:1326583-08-7 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Otophylloside B for Neuroprotective Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Otophylloside B in neuroprotective studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in neuroprotective assays?
Q2: How do I determine the optimal non-toxic concentration of this compound?
A2: To determine the optimal non-toxic concentration, you should perform a cytotoxicity assay, such as the MTT assay. This involves treating your neuronal cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for the same duration as your planned neuroprotection experiment (e.g., 24 hours). The highest concentration that does not significantly reduce cell viability compared to the vehicle control is considered the maximum non-toxic concentration. It is advisable to use a concentration well below this maximum for your neuroprotective studies to avoid confounding cytotoxic effects.
Q3: What is a suitable in vitro model for testing the neuroprotective effects of this compound?
A3: A widely used and well-characterized in vitro model for studying neuroprotection against oxidative stress is the glutamate-induced toxicity model in the mouse hippocampal cell line, HT22. These cells lack ionotropic glutamate (B1630785) receptors, and high concentrations of glutamate induce oxidative stress, leading to cell death, which can be a relevant model for aspects of neurodegenerative diseases.
Q4: What are the known signaling pathways involved in the neuroprotective action of this compound?
A4: Studies in C. elegans models of Alzheimer's Disease have shown that this compound exerts its neuroprotective effects by increasing the activity of the heat shock transcription factor (HSF-1) and its downstream targets, including heat shock proteins (hsp-12.6, hsp-16.2, and hsp-70).[1] It also partially activates DAF-16, a key transcription factor in the insulin/IGF-1 signaling pathway, to increase the expression of antioxidant enzymes like SOD-3.[1] While many neuroprotective phytochemicals are known to activate the PI3K/Akt survival pathway, direct evidence for this compound's action on this pathway in neurons is yet to be established.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays (e.g., MTT assay). | Inconsistent cell seeding density. Edge effects in the multi-well plate. Incomplete dissolution of formazan (B1609692) crystals. Contamination of cell cultures. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time. Regularly check cell cultures for any signs of contamination. |
| This compound shows toxicity at expected neuroprotective concentrations. | The compound may have a narrow therapeutic window in your specific cell line. The solvent (e.g., DMSO) concentration might be too high. The this compound stock solution may have degraded. | Perform a detailed cytotoxicity assay with a narrower concentration range to precisely determine the IC50. Ensure the final solvent concentration is consistent across all wells and is below a toxic level (typically <0.5% for DMSO). Prepare fresh stock solutions of this compound for each experiment. |
| No neuroprotective effect observed. | The concentration of this compound is too low. The severity of the neurotoxic insult (e.g., glutamate concentration) is too high. The timing of this compound pre-treatment is not optimal. | Test a higher, non-toxic concentration of this compound. Optimize the concentration of the neurotoxin to induce sub-maximal cell death (e.g., 50-70%). Vary the pre-treatment time with this compound (e.g., 2, 12, or 24 hours) before adding the neurotoxin. |
| Inconsistent results between experiments. | Variation in cell passage number. Different batches of reagents (e.g., serum, media). Fluctuation in incubator conditions (temperature, CO2). | Use cells within a consistent and low passage number range. Use the same lot of reagents for a set of comparative experiments. Regularly calibrate and monitor incubator conditions. |
Data Presentation
Table 1: Cytotoxicity of this compound in Neuronal Cells (Template)
Researchers should populate this table with their own experimental data.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Toxicity (Template)
Researchers should populate this table with their own experimental data.
| Treatment Group | This compound Conc. (µM) | Glutamate Conc. (mM) | Cell Viability (%) | Standard Deviation |
| Control | 0 | 0 | 100 | |
| Glutamate Only | 0 | User-defined | ||
| This compound + Glutamate | User-defined | User-defined | ||
| This compound + Glutamate | User-defined | User-defined | ||
| This compound + Glutamate | User-defined | User-defined |
Experimental Protocols
Protocol 1: Glutamate-Induced Neurotoxicity in HT22 Cells
This protocol describes how to induce neurotoxicity in HT22 mouse hippocampal cells using glutamate, a standard in vitro model for studying oxidative stress-related neuronal cell death.
-
Cell Seeding:
-
Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
-
This compound Pre-treatment:
-
Prepare various concentrations of this compound in serum-free DMEM.
-
After 24 hours of cell adhesion, remove the culture medium and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for a pre-determined pre-treatment time (e.g., 2 to 24 hours).
-
-
Glutamate Treatment:
-
Prepare a stock solution of glutamate in sterile water or PBS.
-
Add glutamate to the wells to a final concentration that induces significant cell death (typically in the range of 2-10 mM, this should be optimized for your specific cell conditions).
-
Incubate the cells for 24 hours.
-
-
Assessment of Cell Viability:
-
Proceed with a cell viability assay, such as the MTT assay (see Protocol 2), to quantify the neuroprotective effects of this compound.
-
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Prepare a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
MTT Incubation:
-
Following the 24-hour glutamate treatment, carefully remove the culture medium from each well.
-
Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.
-
Incubate the plate at 37°C for 4 hours, protected from light.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by using a plate shaker to ensure complete dissolution of the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Known signaling pathway of this compound in C. elegans.
Caption: Putative PI3K/Akt signaling pathway for this compound neuroprotection.
References
Technical Support Center: In Vivo Delivery of Steroidal Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of steroidal glycosodes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of steroidal glycosides?
A1: The main obstacles to effective in vivo delivery of steroidal glycosides are:
-
Low Aqueous Solubility: Many steroidal glycosides are poorly soluble in water, which limits their dissolution in physiological fluids and subsequent absorption.
-
Poor Membrane Permeability: The bulky and often hydrophilic nature of the glycoside moieties can hinder passage across biological membranes, such as the intestinal epithelium.
-
Enzymatic Degradation: Glycosidic bonds are susceptible to cleavage by enzymes in the gastrointestinal (GI) tract, leading to premature degradation of the molecule before it can reach its target.
-
First-Pass Metabolism: After absorption, steroidal glycosides can be extensively metabolized in the liver, reducing their systemic bioavailability.
-
Off-Target Toxicity: Some steroidal glycosides, such as cardiac glycosides, have a narrow therapeutic index and can cause significant side effects if they accumulate in non-target tissues.
Q2: What are the most common formulation strategies to enhance the bioavailability of steroidal glycosides?
A2: Several formulation strategies are employed to overcome the delivery challenges of steroidal glycosides. The most common include:
-
Nanoparticles: Encapsulating steroidal glycosides into polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can protect them from degradation, improve solubility, and facilitate controlled release.
-
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic molecules, shielding the steroidal glycoside from enzymatic attack and improving its pharmacokinetic profile.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the GI tract, enhancing the solubilization and absorption of poorly soluble compounds.
-
Prodrugs: Modifying the steroidal glycoside into a prodrug can improve its solubility and permeability, with the active form being released at the target site.
Q3: How can I improve the encapsulation efficiency of my steroidal glycoside in a lipid-based formulation?
A3: Low encapsulation efficiency is a common issue. Here are some troubleshooting tips:
-
Optimize Lipid Composition: The choice of lipids is critical. For hydrophobic glycosides, ensure the lipid bilayer has a high affinity for the drug. For more hydrophilic compounds, consider reverse-phase evaporation or other methods that favor aqueous core encapsulation.
-
Vary the Drug-to-Lipid Ratio: There is an optimal ratio for maximizing encapsulation. A loading efficiency curve can be generated by varying the lipid concentration while keeping the drug amount constant to find the saturation point.[1]
-
Method of Preparation: The thin-film hydration method is common, but its efficiency can be limited.[1] Techniques like reverse-phase evaporation or dehydration-rehydration may yield better results for certain molecules.[2]
-
pH and Ionic Strength: Adjusting the pH of the hydration buffer can influence the charge of both the lipid and the drug, potentially improving electrostatic interactions and encapsulation.
-
Temperature: Ensure the hydration step is performed above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[3]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of Steroidal Glycoside Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Formulate as a nanosuspension or incorporate into a lipid-based delivery system like SEDDS, SLNs, or liposomes. | Reducing particle size to the nanometer range increases the surface area for dissolution. Lipid-based systems enhance solubilization in the GI tract.[1][4] |
| Low intestinal permeability | Utilize permeation enhancers or formulate in nanoparticles that can be taken up by M-cells in Peyer's patches. | Permeation enhancers transiently open tight junctions between intestinal epithelial cells. Nanoparticle uptake bypasses traditional absorption pathways. |
| Extensive enzymatic degradation in the gut | Encapsulate the steroidal glycoside in a protective carrier like a liposome (B1194612) or nanoparticle. | The carrier shields the glycosidic bond from enzymatic cleavage in the stomach and intestines. |
| High first-pass metabolism | Co-administer with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) or use a delivery system that promotes lymphatic transport (e.g., long-chain fatty acid-based SEDDS). | Inhibiting metabolic enzymes increases the amount of drug reaching systemic circulation. Lymphatic transport bypasses the portal circulation and the liver. |
Issue 2: High Polydispersity Index (PDI) in Nanoparticle Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate mixing during preparation | Increase stirring speed, sonication power, or homogenization pressure. | More energy input leads to the formation of smaller, more uniform particles. |
| Presence of impurities | Ensure all solvents and reagents are of high purity. Filter solutions before use. | Impurities can act as nucleation sites, leading to a heterogeneous particle size distribution.[5] |
| Suboptimal stabilizer concentration | Optimize the concentration of the surfactant or polymer stabilizer. | Insufficient stabilizer will lead to particle aggregation, while excessive amounts can cause the formation of micelles, both of which increase PDI.[6] |
| Inappropriate solvent selection | Experiment with different organic solvents and antisolvents in nanoprecipitation methods. | The rate of solvent diffusion and mixing significantly impacts particle formation and size distribution.[7] |
| Post-formulation aggregation | Perform centrifugation or filtration to remove larger particles or aggregates.[8] | This can narrow the size distribution of the final nanoparticle suspension. |
Data Presentation
Table 1: Comparison of Formulation Strategies for Enhancing Steroidal Glycoside Delivery
| Formulation Strategy | Steroidal Glycoside | Key Findings | Reference |
| Mixed Micelles | Ginsenoside Rh2 | ~150-fold increase in aqueous solubility. IC50 against A549 cells decreased from 26.48 µg/mL (free Rh2) to 21.71 µg/mL (Rh2-M). | [9] |
| Liposomes | Ginsenosides (Rh2, Rg3, Rg5) | Ginsenosides act as membrane stabilizers. Showed active targeting to gastric cancer cells in vivo. | [10] |
| Solid Lipid Nanoparticles (SLNs) | Diosgenin | Entrapment efficiency of 64.5%. Particle size of ~171 nm with a PDI of 0.231. | [11][12] |
| Solid Lipid Nanoparticles (SLNs) | Diosgenin | 56% encapsulation efficiency. | [13] |
| Capsules vs. Tablets | Digoxin (B3395198) | Capsules showed higher and faster peak serum levels compared to conventional tablets. | [14] |
| Complexation | Digoxin | Digoxin-hydroquinone complex showed similar bioavailability to an elixir and less interindividual variation. | [15] |
Experimental Protocols
Protocol 1: Preparation of Steroidal Glycoside-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
Materials:
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Poly(lactic-co-glycolic acid) (PLGA)
-
Steroidal glycoside
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
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Deionized water
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Probe sonicator
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Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the steroidal glycoside in DCM.[11][16]
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
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Emulsification: Add the organic phase to the aqueous phase under constant stirring. Immediately sonicate the mixture using a probe sonicator while keeping it in an ice bath to prevent overheating. Sonication parameters (power and time) should be optimized.[11]
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Solvent Evaporation: After sonication, leave the resulting oil-in-water emulsion under magnetic stirring at room temperature for several hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium. The centrifugation speed and time will need to be optimized.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps two to three times.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate characterization or lyophilize for long-term storage. A cryoprotectant (e.g., trehalose) may be needed for lyophilization.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Steroidal glycoside formulation
-
LC-MS/MS for sample analysis
-
TEER meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Before the transport study, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within a pre-determined acceptable range (e.g., >250 Ω·cm²).
-
Transport Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the steroidal glycoside formulation dissolved in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.
-
Sample Analysis: Analyze the concentration of the steroidal glycoside in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
Protocol 3: In Vitro Drug Release Study using the Dialysis Bag Method
Materials:
-
Steroidal glycoside-loaded nanoparticle suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Dialysis Bag Preparation: Cut a piece of dialysis tubing and hydrate (B1144303) it in the release medium according to the manufacturer's instructions.
-
Sample Loading: Pipette a known volume of the nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Release Study: Immerse the sealed dialysis bag into a beaker containing a known volume of the release medium, maintained at 37°C with constant stirring.[17]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Sample Analysis: Determine the concentration of the released steroidal glycoside in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current Status and Challenges of Analytical Methods for Evaluation of Size and Surface Modification of Nanoparticle-Based Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Dynamic Light Scattering Techniques for Nanoparticle Sizing [eureka.patsnap.com]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Fabrication and Assessment of Diosgenin Encapsulated Stearic Acid Solid Lipid Nanoparticles for Its Anticancer and Antidepressant Effects Using in vitro and in vivo Models [frontiersin.org]
- 14. A comparison of the bioavailability of digoxin in capsule, tablet, and solution taken orally with intravenous digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of enzymatic prodrug stability in human, dog and simulated intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of Poly (dl-Lactide-co-Glycolide) Nanoparticles Encapsulated with Periglaucine A and Betulinic Acid for In Vitro Anti-Acanthamoeba and Cytotoxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
Otophylloside B dose-response curve analysis and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Otophylloside B. The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and interpretation of dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound for initial dose-response studies?
A1: this compound, isolated from the traditional Chinese medicine Cynanchum otophyllum, has demonstrated neuroprotective effects. Specifically, it has been shown to protect against β-amyloid (Aβ) toxicity in Caenorhabditis elegans models of Alzheimer's disease.[1] This provides a strong starting point for designing dose-response experiments focused on neuroprotection.
Q2: What is the established mechanism of action for this compound?
A2: Mechanistic studies have revealed that this compound reduces Aβ deposition by decreasing the expression of Aβ at the mRNA level. Its protective effects are mediated by increasing the activity of the heat shock transcription factor (HSF-1) and partially activating DAF-16.[1] It does not appear to significantly involve the SKN-1 pathway in its protection against Aβ toxicity.[1]
Q3: How should I determine the optimal concentration range for a dose-response curve of this compound?
A3: Determining the optimal concentration range requires a pilot experiment. Based on studies of similar natural compounds, a broad range of concentrations, often in the micromolar (µM) range, should be tested. It is advisable to perform a logarithmic or half-logarithmic dilution series to cover a wide range of concentrations efficiently. For instance, you could start with a range of 0.1 µM to 100 µM. The specific concentrations should be refined based on initial cell viability or phenotypic response data.
Q4: What are common issues when interpreting this compound dose-response data?
A4: A common issue is observing a non-monotonic or biphasic (hormetic) dose-response, where low doses might show a stimulatory or protective effect, while high doses become inhibitory or toxic.[2][3] It is crucial to have a sufficient number of data points across a wide concentration range to accurately model the curve and identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Q5: Are there any known signaling pathways affected by compounds structurally related to this compound?
A5: Yes, Aspafilioside B, a structurally similar steroidal saponin, has been shown to induce G2/M cell cycle arrest and apoptosis in human hepatoma HepG2 cells.[4] This is mediated through the upregulation of H-Ras and N-Ras, leading to the activation of the ERK and p38 MAPK signaling pathways.[4] While not directly demonstrated for this compound, these pathways could be of interest in broader mechanistic studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding. Pipette carefully and consistently. Avoid using the outer wells of the plate if edge effects are suspected. |
| No observable effect at tested concentrations | The concentration range is too low, or the incubation time is too short. | Test a higher range of concentrations. Perform a time-course experiment to determine the optimal endpoint. |
| All cells/organisms are dead, even at the lowest concentration | The concentration range is too high. | Test a lower range of concentrations, performing serial dilutions to pinpoint the effective range. |
| Precipitation of this compound in culture media | Poor solubility of the compound in aqueous media. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all treatments, including the vehicle control. |
Quantitative Data Summary
The following table represents a hypothetical dose-response dataset for this compound on the paralysis phenotype in a C. elegans model of Alzheimer's disease. This is for illustrative purposes to guide experimental design.
| This compound (µM) | Mean % Paralyzed Worms | Standard Deviation |
| 0 (Vehicle Control) | 85.2 | 4.5 |
| 1 | 75.8 | 5.1 |
| 5 | 62.1 | 4.8 |
| 10 | 48.9 | 3.9 |
| 25 | 35.4 | 4.2 |
| 50 | 28.3 | 3.5 |
| 100 | 25.1 | 3.1 |
Experimental Protocols
Protocol: Assessing Neuroprotective Effects of this compound in C. elegans
This protocol is adapted from methodologies used to study neuroprotection in C. elegans models of Alzheimer's disease.[1]
1. Materials:
- C. elegans strain expressing Aβ (e.g., CL4176).
- Nematode Growth Medium (NGM) agar (B569324) plates.
- E. coli OP50 bacteria.
- This compound stock solution (in DMSO).
- M9 buffer.
- Fluorodeoxyuridine (FUDR) solution (to prevent progeny).
2. Experimental Procedure:
- Synchronize C. elegans to obtain a population of age-matched worms (L1 larvae).
- Prepare NGM plates containing different concentrations of this compound and a vehicle control (DMSO). Seed the plates with E. coli OP50.
- Transfer synchronized L1 larvae to the prepared plates.
- Incubate the worms at a permissive temperature (e.g., 16°C) to allow them to develop to the L3/L4 stage.
- Induce Aβ expression by shifting the temperature to a non-permissive temperature (e.g., 25°C).
- Score for paralysis at regular time intervals (e.g., every 2 hours) after the temperature shift. A worm is considered paralyzed if it does not move when prodded with a platinum wire.
- Calculate the percentage of paralyzed worms at each time point for each concentration of this compound.
3. Data Analysis:
- Plot the percentage of paralyzed worms against time for each concentration.
- To generate a dose-response curve, select a specific time point (e.g., 36 hours post-temperature shift) and plot the percentage of paralysis against the log of the this compound concentration.
- Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.
Visualizations
Signaling Pathway
Caption: this compound's neuroprotective mechanism via HSF-1 pathway.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The dose response principle from philosophy to modern toxicology: The impact of ancient philosophy and medicine in modern toxicology science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspafilioside B induces G2/M cell cycle arrest and apoptosis by up-regulating H-Ras and N-Ras via ERK and p38 MAPK signaling pathways in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Otophylloside B during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support to prevent the degradation of Otophylloside B during storage and experimental handling. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your research.
Troubleshooting Guide: Common Degradation Issues
| Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at recommended temperatures and protected from light. 2. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials. 3. Verify the stability of this compound in the solvent used for your experiments. |
| Appearance of new peaks in HPLC/UPLC analysis. | Chemical degradation of this compound. The most common pathways are hydrolysis of the glycosidic linkages and oxidation of the steroidal core. | 1. Perform a forced degradation study to identify potential degradation products. 2. Use a validated stability-indicating analytical method to separate and quantify this compound and its degradants. |
| Precipitation of the compound in solution. | Poor solubility or degradation leading to less soluble products. | 1. Confirm the solubility of this compound in your chosen solvent. 2. Prepare fresh solutions for each experiment. If storing solutions, ensure they are kept at the recommended temperature and for the specified duration. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a well-sealed container at -20°C or -80°C, protected from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For storage, it is advised to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1]
Q3: What are the primary degradation pathways for this compound?
As a C-21 steroidal glycoside, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The glycosidic bonds linking the sugar moieties to the steroidal aglycone can be cleaved under acidic or, in some cases, basic conditions. This results in the loss of sugar units and the formation of the aglycone or partially deglycosylated forms.
-
Oxidation: The steroidal backbone, particularly at allylic positions, can be susceptible to oxidation.[2] This can lead to the formation of various oxidized derivatives, altering the compound's biological activity.
Q4: How can I assess the stability of this compound in my experimental conditions?
A forced degradation study is a valuable tool to understand the stability of this compound under various stress conditions such as heat, light, different pH values, and oxidizing agents.[3][4][5] This involves intentionally exposing the compound to these conditions and then analyzing the samples using a stability-indicating analytical method, such as HPLC or UPLC-QTOF-MS, to identify and quantify any degradation products.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724):water mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis. |
| Base Hydrolysis | Mix the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw aliquots at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis. |
| Oxidation | Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours. Withdraw aliquots at various time points and dilute with the mobile phase for analysis. |
| Thermal Degradation | Store the solid this compound in an oven at a high temperature (e.g., 105°C) for 24-72 hours. Also, expose the stock solution to heat (e.g., 60°C) for up to 24 hours. Dissolve/dilute the samples in the mobile phase for analysis. |
| Photodegradation | Expose the this compound stock solution and solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8] Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions. |
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-QTOF-MS method.
-
The method should be able to separate the intact this compound from all degradation products.
-
Peak purity analysis should be performed to ensure that the this compound peak is free from any co-eluting degradants.
Representative Stability-Indicating HPLC Method
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (or a suitable buffer like ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV scan of this compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Quantitative Data Summary
The following tables present hypothetical but representative data from a forced degradation study on a C-21 steroidal glycoside similar to this compound.
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl at 60°C | 24 | 85.2 | 12.5 (Aglycone) |
| 0.1 M NaOH at 60°C | 24 | 92.1 | 6.8 (Isomeric Product) |
| 3% H₂O₂ at RT | 24 | 88.7 | 9.1 (Oxidized Product) |
| Heat (105°C, solid) | 72 | 98.5 | 1.2 (Unidentified) |
| Photolysis | - | 95.3 | 4.1 (Photodegradant) |
Table 2: Stability of this compound Stock Solution (1 mg/mL in DMSO)
| Storage Condition | Time (months) | This compound Remaining (%) |
| -80°C | 6 | 99.5 |
| -20°C | 1 | 98.8 |
| 4°C | 1 | 91.2 |
| Room Temperature | 1 | 75.4 |
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
DAF-16/FOXO Signaling Pathway Influenced by this compound
Caption: Simplified DAF-16/FOXO signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Daf-16 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Enhancing the Bioavailability of Steroidal Glycosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor oral bioavailability of steroidal glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of steroidal glycosides?
A1: The poor oral bioavailability of steroidal glycosides is typically attributed to a combination of factors:
-
Low Aqueous Solubility: Many steroidal glycosides are inherently poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
High Molecular Weight: Their large molecular size can hinder passive diffusion across the intestinal membrane.[1]
-
Poor Membrane Permeability: The complex structure and presence of sugar moieties can limit the ability of the molecule to pass through the lipid bilayers of intestinal epithelial cells.
-
Gastrointestinal Degradation: Some steroidal glycosides are susceptible to degradation by gastric acid and digestive enzymes in the GI tract.[1]
-
First-Pass Metabolism: They can be extensively metabolized by enzymes in the gut wall and liver before reaching systemic circulation.[1]
-
Efflux by Transporters: Steroidal glycosides can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them back into the intestinal lumen, reducing net absorption.[2][3]
Q2: What are the main strategies to improve the oral bioavailability of steroidal glycosides?
A2: Several strategies can be employed, broadly categorized as follows:
-
Formulation Technologies: These aim to improve the solubility and dissolution rate of the compound. Common approaches include particle size reduction (micronization and nanocrystals), amorphous solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and nanoparticles.[4][5][6][7][8]
-
Chemical Modification: This involves altering the chemical structure of the steroidal glycoside to improve its physicochemical properties. Examples include creating more soluble prodrugs or modifying the glycosidic linkages.[9]
-
Co-administration with Other Agents: This strategy involves administering the steroidal glycoside with compounds that can enhance its absorption. This includes the use of permeation enhancers or inhibitors of metabolic enzymes and efflux transporters like P-gp.[10]
Q3: How do I choose the most appropriate bioavailability enhancement strategy?
A3: The choice of strategy depends on the specific properties of the steroidal glycoside and the primary barrier to its absorption. A logical approach is outlined in the workflow diagram below. Early assessment of physicochemical properties (solubility, permeability) and in vitro assays are crucial for making an informed decision.[11][12]
Troubleshooting Guides
Problem 1: My steroidal glycoside shows poor aqueous solubility.
| Possible Cause | Troubleshooting & Optimization |
| Crystalline nature of the compound | Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[13][14][15] See Protocol 3 for a general method. |
| High lipophilicity | Lipid-Based Formulations: Systems like SEDDS can improve solubility and may promote lymphatic uptake, bypassing first-pass metabolism.[16] |
| Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs.[5] | |
| Large particle size | Particle Size Reduction: Micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[4][17] |
Problem 2: The compound has good solubility but still shows low oral bioavailability.
| Possible Cause | Troubleshooting & Optimization |
| Low intestinal permeability | In vitro Permeability Assays: Conduct a Caco-2 permeability assay (see Protocol 1 ) to assess intestinal permeability.[18][19] If permeability is low, consider medicinal chemistry efforts to improve lipophilicity or identify potential active transport pathways. |
| Permeation Enhancers: Investigate co-administration with a permeation enhancer. Note: This requires careful toxicological evaluation. | |
| High first-pass metabolism | In vitro Metabolism Assays: Perform metabolic stability assays using liver microsomes or hepatocytes. If metabolic clearance is high, consider co-dosing with a metabolic inhibitor in preclinical studies to confirm the issue. Lipid-based formulations may also help to partially bypass hepatic first-pass metabolism.[11] |
| Efflux by P-glycoprotein | P-gp Substrate Assessment: Use a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a P-gp substrate.[3] Alternatively, perform a P-gp inhibition assay (see Protocol 4 ). |
| Co-administration with P-gp Inhibitors: If the compound is a P-gp substrate, co-administration with a known P-gp inhibitor can increase its absorption.[10] |
Data Presentation: Efficacy of Bioavailability Enhancement Strategies
The following tables summarize quantitative data on the improvement of steroidal glycoside bioavailability using various formulation strategies.
Table 1: Improvement of Ginsenoside Rg3 Bioavailability with a Proliposome Formulation
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Ginsenoside Rg3 Suspension (Control) | 87.4 ± 15.2 | 345.6 ± 68.7 | 100 |
| Ginsenoside Rg3 Proliposomes | 412.8 ± 76.5 | 4078.9 ± 543.2 | 1180 |
Data from in vivo pharmacokinetic studies in rats. The proliposome formulation showed an approximately 11.8-fold increase in the bioavailability of Rg3 compared to the control suspension.[20][21]
Table 2: Improvement of Diosgenin (B1670711) Bioavailability with a Solid Dispersion Formulation
| Formulation | Cmax (µg/L) | AUC (µg/L·h) | Relative Bioavailability (%) |
| Diosgenin Suspension (Control) | 28.7 ± 5.4 | 389.6 ± 72.1 | 100 |
| Diosgenin Solid Dispersion (with Soluplus®) | 145.2 ± 28.9 | 1948.3 ± 356.4 | ~500 |
Data from in vivo pharmacokinetic studies in rats. The amorphous solid dispersion of diosgenin with Soluplus® improved its oral bioavailability by approximately 5 times.[15][22]
Table 3: Bioavailability of Different Oral Formulations of Digoxin (B3395198)
| Formulation | Systemic Availability (%) |
| Digoxin Tablets | 71.5 ± 8.6 |
| Liquid-filled Digoxin Capsules | 70.5 ± 11.3 |
| Enteric-coated Capsules | 62.1 ± 10.3 |
Data from a study in healthy volunteers, measured by fluorescence polarization immunoassay.[23]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a steroidal glycoside and determine if it is a substrate for efflux transporters like P-glycoprotein.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[3]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Assay (Apical to Basolateral): a. The test compound is added to the apical (AP) side of the monolayer (representing the intestinal lumen). b. Samples are collected from the basolateral (BL) side (representing the blood) at various time points. c. The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Permeability Assay (Basolateral to Apical): a. The test compound is added to the BL side. b. Samples are collected from the AP side at various time points. c. The concentration of the compound is quantified by LC-MS/MS.
-
Data Analysis: a. The apparent permeability coefficient (Papp) is calculated for both directions (AP to BL and BL to AP). b. The efflux ratio is calculated as Papp (BL to AP) / Papp (AP to BL). An efflux ratio > 2 suggests that the compound is a substrate for an efflux transporter.[3]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a steroidal glycoside.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing:
-
Intravenous (IV) Group: The compound is administered via the tail vein to determine its pharmacokinetic parameters without the influence of absorption.
-
Oral (PO) Group: The compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the steroidal glycoside in the plasma samples is quantified using a validated LC-MS/MS method.
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are calculated using non-compartmental analysis.[6][7][24][25]
-
Absolute oral bioavailability (F%) is calculated using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a steroidal glycoside to enhance its solubility and dissolution rate.
Methodology:
-
Solvent Selection: Choose a common volatile solvent in which both the steroidal glycoside and the hydrophilic carrier (e.g., PVP K30, PEG 6000) are soluble.[16]
-
Dissolution: Dissolve the drug and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating in a water bath under constant stirring until a solid mass is formed.[1][16]
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like DSC and PXRD), drug content, and in vitro dissolution rate.
Protocol 4: P-glycoprotein Efflux Assay using Rhodamine 123
Objective: To determine if a steroidal glycoside can inhibit the function of the P-gp efflux pump.
Methodology:
-
Cell Culture: Use a cell line that overexpresses P-gp (e.g., MCF7/ADR or a transfected cell line).
-
Rhodamine 123 Accumulation: a. Incubate the cells with Rhodamine 123 (a fluorescent P-gp substrate) in the presence and absence of the test steroidal glycoside at various concentrations. A known P-gp inhibitor (e.g., verapamil) should be used as a positive control.[13][26][27] b. After incubation, wash the cells to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in the intracellular accumulation of Rhodamine 123 in the presence of the test compound indicates that it is inhibiting P-gp-mediated efflux. The IC50 value for P-gp inhibition can be calculated.[13]
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for preclinical oral bioavailability assessment.
Caption: Simplified Na+/K+-ATPase signaling pathway activated by steroidal glycosides.
References
- 1. japsonline.com [japsonline.com]
- 2. Bioavailability of drugs: the digoxin dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digoxin bioavailability: formulations and rates of infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. mathworks.com [mathworks.com]
- 8. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 11. Bioavailability of digoxin-hydroquinone complex: a new oral digoxin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. DSpace at KOASAS: Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides [koasas.kaist.ac.kr]
- 22. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The bioavailability of digoxin from three oral formulations measured by a specific h.p.l.c. assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with Glycoside Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycoside compounds in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My glycoside compound shows no cytotoxic effect, even at high concentrations. What are the possible reasons?
A1: Several factors could contribute to a lack of observable effect. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and integrity of your glycoside compound. Ensure it has been stored correctly and has not degraded. If possible, confirm its activity using a well-characterized positive control or an alternative bioassay.
-
Cell Line Resistance: Some cell lines are inherently resistant to certain compounds.[1][2] Research the literature to see if your chosen cell line is known to be resistant to the class of glycoside you are testing. Consider using a different, more sensitive cell line as a positive control.
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle cytotoxic effects.[1] Consider extending the incubation time or using a more sensitive assay.
-
Solubility Issues: Glycoside compounds, particularly those with large sugar moieties, can have limited aqueous solubility.[2] Precipitation of the compound in the culture medium will reduce its effective concentration. Visually inspect the wells under a microscope for any signs of precipitation.
Q2: I'm observing high cytotoxicity even at very low concentrations of my glycoside. What could be wrong?
A2: This issue often points to one of the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to glycoside compounds.[1] Some cell lines can be affected by nanomolar concentrations. It's crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Compound Purity: Impurities in the compound preparation can lead to unexpected toxicity.[1] Ensure you are using a high-purity compound.
-
Solvent Toxicity: The solvent used to dissolve the glycoside, most commonly DMSO, can be toxic to cells at higher concentrations.[1][2] It is critical to include a vehicle control (media with the same final concentration of DMSO as your treated wells) in your experiments to account for any solvent-induced toxicity. Typically, the final DMSO concentration should be kept below 0.5%.[1][2]
Q3: My results are inconsistent between experiments. What are the common sources of variability?
A3: Inconsistent results in cell-based assays can be frustrating. Here are some common culprits:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.[1][2] Use a hemocytometer or an automated cell counter to ensure accurate and uniform cell seeding.
-
Incubation Time: The effects of many glycosides are time-dependent.[1] Ensure that incubation times are consistent across all experiments.
-
Compound Stability: Avoid repeated freeze-thaw cycles of your glycoside stock solutions, as this can lead to degradation.[1] Prepare single-use aliquots of your stock solution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[1] To minimize this, avoid using the outer wells or fill them with sterile PBS or media without cells.
-
Assay Linear Range: Ensure that the cell number used is within the linear range of your chosen detection method (e.g., MTT, MTS, WST-1).[1]
Q4: I am using a colorimetric assay (MTT, MTS, WST-1) and suspect my glycoside is interfering with the assay chemistry. How can I confirm this and what are the alternatives?
A4: Glycoside compounds, due to their chemical nature, can directly interact with the tetrazolium salts used in these assays, leading to false-positive or false-negative results.
-
Confirmation of Interference: To check for interference, set up control wells containing your compound in cell-free media with the assay reagent.[3] A change in color in the absence of cells indicates direct interaction between your compound and the assay reagent.
-
Alternative Assays: If interference is confirmed, consider using an alternative cell viability assay that relies on a different principle:
-
LDH (Lactate Dehydrogenase) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.[2][4]
-
ATP-based Assays: Quantify the amount of ATP present, which is an indicator of metabolically active cells. These assays are generally more sensitive than colorimetric assays.[5][6]
-
Trypan Blue Exclusion Assay: A simple, microscopy-based method to differentiate between viable and non-viable cells based on membrane integrity.[5]
-
Resazurin (B115843) (AlamarBlue) Reduction Assay: A fluorescent assay where viable cells reduce blue resazurin to pink, fluorescent resorufin.[5]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable cytotoxic effect | Compound inactivity or degradation. | Verify compound integrity and storage conditions. Use a positive control. |
| Cell line resistance.[1][2] | Use a known sensitive cell line or consult literature for appropriate models. | |
| Poor compound solubility.[2] | Visually inspect for precipitation. Optimize solubilization protocol. | |
| High cytotoxicity at low concentrations | High cell line sensitivity.[1] | Perform a thorough dose-response curve to find the optimal concentration range. |
| Solvent (e.g., DMSO) toxicity.[1][2] | Include a vehicle control. Ensure final DMSO concentration is non-toxic (typically <0.5%). | |
| Inconsistent results | Uneven cell seeding.[1][2] | Use a cell counter for accurate seeding. Mix cell suspension well before plating. |
| Variable incubation times.[1] | Standardize all incubation periods. | |
| Compound instability.[1] | Aliquot stock solutions to avoid freeze-thaw cycles. | |
| Edge effects in microplates.[1] | Avoid using outer wells or fill them with sterile PBS. | |
| Suspected assay interference | Direct reduction of assay reagent by the compound. | Perform a cell-free control with the compound and assay reagent. |
| Switch to an alternative assay with a different detection principle (e.g., LDH, ATP-based).[2][5] | ||
| Precipitate formation in media | Poor aqueous solubility of the glycoside.[2] | Prepare a high-concentration stock in 100% DMSO and vortex vigorously while diluting in media. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the glycoside compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.[4]
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH activity is proportional to the number of dead cells.
Protocol:
-
Seed and treat cells with the glycoside compounds as described in the MTT assay protocol.
-
After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to the collected supernatant in a new 96-well plate.
-
Incubate for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells lysed with a lysis buffer).
Visualizations
Caption: General workflow for a cell viability experiment.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: Simplified signaling pathway for cardiac glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solvent Toxicity in Otophylloside B Cellular Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing solvent toxicity during cellular experiments with Otophylloside B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: this compound is sparingly soluble in aqueous solutions. The most common solvent used to prepare stock solutions is Dimethyl Sulfoxide (DMSO).[1] For final dilutions in cell culture media, co-solvents such as PEG300 and Tween-80 can be used to improve solubility and minimize precipitation.[2] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in the cell culture medium.
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The maximum tolerated concentration of DMSO is highly cell-line dependent.[3][4] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5%, with many studies recommending a concentration of 0.1% or lower to avoid significant cytotoxic effects.[3][4] It is strongly recommended to perform a solvent tolerance assay to determine the specific threshold for your cell line before proceeding with your main experiments.
Q3: How do I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve this compound powder in 100% anhydrous DMSO to a high concentration (e.g., 10 mM). You may need to gently vortex or sonicate the solution to ensure it is fully dissolved.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solutions, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains within the non-toxic range for your cells.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other solvents and co-solvents can be used. Formulations including PEG300 and Tween-80 have been reported for compounds with poor water solubility.[2] However, it is essential to determine the cytotoxicity of any solvent system on your specific cell line by running appropriate vehicle controls.
Troubleshooting Guides
Problem 1: I am observing high levels of cell death in my vehicle control wells (solvent only).
-
Possible Cause: The final concentration of your solvent (e.g., DMSO) is too high and is causing cytotoxicity.
-
Solution:
-
Perform a Solvent Tolerance Assay: Conduct a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and experiment duration.
-
Lower the Solvent Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the final desired concentration, thus lowering the final solvent concentration in the well.
-
Change Solvents: If DMSO toxicity is persistent even at low concentrations, consider exploring other less toxic solvents or co-solvent systems.
-
Problem 2: I am seeing inconsistent results or high variability between replicate wells treated with this compound.
-
Possible Cause 1: this compound is precipitating out of solution in the cell culture medium.
-
Solution 1:
-
Visually inspect the wells under a microscope for any signs of precipitation.
-
Decrease the final concentration of this compound.
-
Increase the final concentration of the co-solvent (e.g., Tween-80) slightly, after confirming the co-solvent's non-toxic concentration.
-
Prepare fresh dilutions of this compound for each experiment.
-
-
Possible Cause 2: Uneven distribution of the compound in the wells.
-
Solution 2:
-
Ensure thorough mixing of the this compound solution with the cell culture medium before adding it to the cells.
-
When adding the compound to the wells, gently pipette up and down to ensure even distribution.
-
Problem 3: The cytotoxic effect of this compound is not dose-dependent as expected.
-
Possible Cause: At higher concentrations, the solvent's cytotoxic effects may be masking the specific effects of this compound.
-
Solution:
-
Re-evaluate your solvent tolerance data and ensure that the highest concentration of solvent used in your this compound dilutions is well below the toxic threshold.
-
Include a full dose-response curve for the solvent alone in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.
-
Quantitative Data on Solvent Cytotoxicity
The following tables summarize the cytotoxic concentrations of commonly used solvents on various cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Cytotoxicity of Dimethyl Sulfoxide (DMSO)
| Cell Line | Incubation Time | IC50 (Concentration causing 50% inhibition) | Notes |
| HepG2 | 48 hours | ~2.5% | Significant toxicity observed at concentrations above 1.25%.[5] |
| HeLa | 24 hours | >2% | Inhibitory effects on cell growth can be seen at concentrations below 1%.[2] |
| U251 | Not available | Not available | It is recommended to perform a solvent tolerance assay. |
| Various Cancer Cell Lines | 48 hours | 1.97% - 5.78% | IC50 values vary significantly between different cancer cell lines.[6] |
Table 2: Cytotoxicity of Polyethylene (B3416737) Glycol 300 (PEG300)
| Cell Line | Incubation Time | IC50 (Concentration causing 50% inhibition) | Notes |
| Caco-2 | 30 minutes | 21% (w/v) | Low molecular weight PEGs tend to be more cytotoxic.[7][8] |
| HT29 | 2-5 days | Cytostatic effect observed | Inhibited cell growth in a dose-dependent manner.[9] |
Table 3: Cytotoxicity of Tween-80 (Polysorbate 80)
| Cell Line | Incubation Time | IC50 (Concentration causing 50% inhibition) | Notes |
| RT112 (Bladder Cancer) | 1 hour | >0.3% | At 0.1%, no reduction in cell survival was observed.[10] |
| Rat Hepatocytes | Not specified | Non-toxic up to 0.03% | Higher concentrations may inhibit metabolic enzymes.[11] |
Experimental Protocols
Protocol 1: Determining Solvent Tolerance Using an MTT Assay
This protocol outlines a method to determine the maximum tolerated concentration of a solvent (e.g., DMSO) in a specific cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a serial dilution of the solvent (e.g., 10%, 5%, 2.5%, 1.25%, 0.625%, 0.31%, 0.15%, and 0% [vehicle control]) in the cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the desired duration of your this compound experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum tolerated concentration.
Protocol 2: General Cell Viability Assay for this compound
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium, ensuring the final solvent concentration is below the predetermined toxic level for your cell line. Include a vehicle control with the same final solvent concentration.
-
Treatment: Replace the medium in the wells with the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment period.
-
Viability Assessment: Perform an MTT assay or another suitable cell viability assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Workflows and Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Putative signaling pathways affected by this compound, based on C. elegans studies.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. HSF-1: Guardian of the Proteome Through Integration of Longevity Signals to the Proteostatic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytostatic effect of polyethylene glycol on human colonic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravesical chemotherapy: combination with Tween 80 increases cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Otophylloside B
This technical support guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Otophylloside B, alongside troubleshooting advice and frequently asked questions (FAQs) for experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum). It is investigated for its neuroprotective and anti-epileptic properties. Its molecular formula is C₄₉H₇₈O₁₆ and it has a molecular weight of 923.147 g/mol .
2. What are the known biological activities of this compound?
Research has primarily focused on the neuroprotective effects of this compound. Studies in C. elegans models of Alzheimer's disease have shown that it can protect against β-amyloid (Aβ) toxicity by reducing Aβ deposition.[1] This effect is mediated by the upregulation of heat shock transcription factor (hsf-1) and its target heat shock proteins (hsp-12.6, hsp-16.2, hsp-70), as well as partial activation of DAF-16 to increase the expression of the antioxidant enzyme sod-3.
3. How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). For in vivo experiments, further dilution into an appropriate vehicle is necessary. Below are some tested solvent systems for preparing working solutions.
4. How should I store this compound?
-
Solid Compound: Store in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended.
-
Stock Solutions: Once prepared, it is best to make aliquots to avoid repeated freeze-thaw cycles.
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month, protected from light.
-
5. Is a Safety Data Sheet (SDS) available for this compound?
Handling and Storage Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution | The concentration exceeds the solubility in the chosen solvent system. | - Gently warm the solution. - Use sonication to aid dissolution. - If precipitation persists, consider preparing a more dilute stock solution. |
| Cloudy or precipitated working solution for in vivo studies | Poor solubility or incompatibility with the final vehicle. | - Ensure the DMSO stock solution is fully dissolved before adding to the aqueous vehicle. - Add the components of the vehicle sequentially and mix well after each addition. - The use of co-solvents and surfactants like PEG300 and Tween-80 can improve solubility. |
| Compound appears degraded (e.g., discoloration) | Improper storage (exposure to light, air, or moisture) or contamination. | - Always store the solid compound and stock solutions as recommended, protected from light. - Use high-purity solvents for preparing solutions. - If degradation is suspected, it is recommended to use a fresh batch of the compound. |
| Inconsistent experimental results | Instability of the compound in the experimental medium or repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Minimize the time the compound is in aqueous solutions before being added to the experimental system. |
Quantitative Data Summary
Table 1: Stock Solution Storage Stability
| Storage Temperature | Duration | Light Conditions |
| -80°C | 6 months | Protected from light |
| -20°C | 1 month | Protected from light |
Table 2: Solvent Formulations for In Vivo Studies
| Protocol | Components | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 1.25 mg/mL working solution using Protocol 1 from Table 2.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, take 100 µL of the 12.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Mix thoroughly before administration.
Protocol 2: Neuroprotection Assessment in a C. elegans Alzheimer's Model
This protocol is adapted from studies on the effect of this compound on β-amyloid toxicity in C. elegans.
Model:
-
C. elegans strain CL4176, which expresses human Aβ₁₋₄₂ in muscle tissue upon temperature induction.
Procedure:
-
Synchronize worms to the L1 larval stage.
-
Grow worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Incorporate this compound into the NGM plates at the desired final concentration (e.g., 50 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Grow the worms at 16°C for 48 hours.
-
Induce Aβ expression by shifting the temperature to 25°C.
-
Assess phenotypes at specified time points post-induction.
Endpoint Analysis:
-
Paralysis Assay: Count the number of paralyzed versus non-paralyzed worms at regular intervals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Lifespan Assay: Monitor worm survival daily and calculate the mean lifespan.
-
Thioflavin S Staining: To visualize Aβ deposits, fix worms and stain with Thioflavin S. Quantify the number and intensity of aggregates using fluorescence microscopy.
Visualizations
Experimental Workflow: Neuroprotection Assay in C. elegans
Caption: Workflow for assessing this compound's neuroprotective effects in C. elegans.
Signaling Pathway: Neuroprotective Mechanism of this compound
Caption: this compound's neuroprotective signaling pathway in C. elegans.
References
Validation & Comparative
A Comparative Analysis of Otophylloside B and Other C21 Steroidal Glycosides in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of Otophylloside B against other C21 steroidal glycosides. The information is compiled from preclinical studies, focusing on experimental data to offer an objective analysis of their potential as therapeutic agents for neurodegenerative diseases.
Introduction
C21 steroidal glycosides, a class of compounds prevalent in medicinal plants of the Cynanchum genus, have garnered significant interest for their diverse biological activities, including potent neuroprotective properties. This compound, isolated from Cynanchum otophyllum, has been a focal point of recent research. This document compares the neuroprotective efficacy and mechanisms of this compound with other notable C21 steroidal glycosides, providing a valuable resource for researchers in neuropharmacology and drug discovery.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound and other C21 steroidal glycosides have been evaluated in various in vitro and in vivo models, primarily focusing on their ability to mitigate oxidative stress, excitotoxicity, and protein aggregation-induced cell death.
Table 1: Comparison of Neuroprotective Effects Against Oxidative Stress
| Compound | Model System | Stressor | Concentration | Observed Effect | Reference |
| This compound | C. elegans | Heat Stress | 50 µM | Increased survival rate | |
| Cynsaccatol Q | PC12 cells | H₂O₂ | 1 µM | Significant increase in cell viability | [1] |
| Saccatol K | PC12 cells | H₂O₂ | 1 µM | Significant increase in cell viability | [1] |
| Cynsaccatols (I, N, O, S) | PC12 cells | H₂O₂ | 1 µM | Significant inhibition of apoptosis | [2] |
Table 2: Comparison of Neuroprotective Effects Against Excitotoxicity and Protein Aggregation
| Compound | Model System | Stressor | Concentration | Observed Effect | Reference |
| This compound | C. elegans (CL4176) | Amyloid-beta (Aβ) | 50 µM | Delayed paralysis | [3] |
| Cynanotoside A | HT22 cells | HCA | 1-30 µM | Dose-dependent protection | [4] |
| Cynanotoside B | HT22 cells | HCA | 1-30 µM | Dose-dependent protection | [4] |
| Cynotophylloside H | HT22 cells | HCA | 1-30 µM | Dose-dependent protection | [4] |
Note: Quantitative data for direct comparison of percentage increase in cell viability or reduction in apoptosis is often not explicitly stated in the abstracts and requires access to full-text articles, which was not available for all cited studies.
Mechanisms of Neuroprotection: Signaling Pathways
The neuroprotective actions of these C21 steroidal glycosides are mediated through the modulation of key intracellular signaling pathways that govern stress resistance, protein homeostasis, and cell survival.
This compound:
This compound has been shown to exert its neuroprotective effects in C. elegans models of Alzheimer's disease by activating two critical transcription factors: DAF-16 (the ortholog of mammalian FOXO) and HSF-1 (Heat Shock Factor 1) .
-
DAF-16/FOXO Pathway: Activation of DAF-16 leads to the transcription of genes involved in stress resistance and longevity.
-
HSF-1 Pathway: HSF-1 activation upregulates the expression of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein misfolding and aggregation, a key pathological feature in many neurodegenerative diseases.
Other C21 Steroidal Glycosides (e.g., Cynsaccatol Q, Saccatol K):
Several other C21 steroidal glycosides, such as Cynsaccatol Q and Saccatol K, protect neuronal cells from oxidative stress by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway .
-
Nrf2-ARE Pathway: Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Neuronal cell lines (e.g., PC12, HT22) are seeded in 96-well plates at a density of 1x10⁴ to 5x10⁴ cells/well and cultured for 24 hours to allow for attachment.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Cynsaccatols) for a specified period (e.g., 2-24 hours).
-
Induction of Cytotoxicity: A neurotoxic agent (e.g., H₂O₂, glutamate, HCA) is added to the wells (except for the control group) and incubated for a further 24 hours.
-
MTT Incubation: The culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C in a CO₂ incubator.
-
Solubilization: After incubation, the MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). Cell viability is expressed as a percentage of the control group.
2. Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Preparation: Cells are cultured and treated with the test compounds and neurotoxins as described for the MTT assay.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered to be in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
3. C. elegans Paralysis Assay for Amyloid-Beta Toxicity
This in vivo assay assesses the ability of a compound to protect against Aβ-induced toxicity in a transgenic C. elegans model (e.g., CL4176 strain).
-
Worm Synchronization: An age-synchronized population of L1 larvae is obtained by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer.
-
Treatment: Synchronized L1 larvae are transferred to nematode growth medium (NGM) plates containing the test compound (e.g., 50 µM this compound) seeded with E. coli OP50 as a food source.
-
Induction of Aβ Expression: The CL4176 strain has a temperature-sensitive transgene for Aβ expression. The worms are initially grown at a permissive temperature (16°C). To induce Aβ expression, the plates are shifted to a restrictive temperature (e.g., 25°C) at the L3 larval stage.
-
Paralysis Scoring: Starting 24 hours after the temperature shift, the worms are scored for paralysis at regular intervals (e.g., every 2 hours). A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Data Analysis: The percentage of paralyzed worms is plotted against time. A delay in the paralysis curve for the treated group compared to the control group indicates a neuroprotective effect.
Conclusion
This compound and other C21 steroidal glycosides represent a promising class of natural compounds for the development of neuroprotective therapies. This compound demonstrates efficacy in an in vivo model of Alzheimer's disease through the activation of DAF-16/FOXO and HSF-1 pathways. Other C21 glycosides, such as cynsaccatols and saccatols, show potent protection against oxidative stress in vitro via the Nrf2-ARE pathway.
Further research, including head-to-head comparative studies with standardized assays and concentrations, is necessary to fully elucidate the relative potency and therapeutic potential of these compounds. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret future studies in this exciting area of neuropharmacology.
References
A Comparative Analysis of Otophylloside B and Donepezil in Preclinical Alzheimer's Disease Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of a novel natural compound, Otophylloside B, and the established Alzheimer's drug, Donepezil (B133215), in preclinical models of Alzheimer's disease. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their therapeutic potential.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and cognitive decline. Current treatments, such as Donepezil, primarily offer symptomatic relief. This guide examines the efficacy of this compound, a C-21 steroidal glycoside, in a Caenorhabditis elegans model of AD and compares its performance with data from Donepezil studies in a transgenic mouse model of AD. While a direct comparison is challenging due to the different model organisms, this report consolidates available data to highlight the distinct mechanisms and therapeutic effects of each compound.
Mechanism of Action
This compound: A Multi-Target Approach in C. elegans
This compound has demonstrated neuroprotective effects in a C. elegans model of Alzheimer's disease by activating key stress-response and longevity pathways.[1] Its mechanism involves the upregulation of heat shock transcription factor (HSF-1), which in turn increases the expression of neuroprotective heat shock proteins (HSPs) such as hsp-12.6, hsp-16.2, and hsp-70.[1] Additionally, this compound partially activates the DAF-16/FOXO transcription factor, a crucial component of the insulin/IGF-1 signaling pathway known to promote longevity and stress resistance.[1][2][3] This dual-pathway activation leads to a reduction in Aβ deposition, likely by decreasing the expression of the Aβ gene at the mRNA level.[4]
Donepezil: Primarily a Cholinesterase Inhibitor
Donepezil is a well-established acetylcholinesterase inhibitor.[5][6] Its primary mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme in the brain.[5][7] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[5][6] Some studies suggest that Donepezil may also have other neuroprotective effects, including the modulation of amyloid precursor protein (APP) processing and protection against glutamate-induced excitotoxicity.[8]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and Donepezil in their respective preclinical models. It is important to note that the differences in model organisms (C. elegans vs. mouse) and experimental endpoints preclude a direct statistical comparison.
Table 1: Efficacy of this compound in C. elegans Alzheimer's Model
| Efficacy Parameter | Model Organism & Strain | Treatment | Result | Statistical Significance |
| Aβ Deposition | C. elegans (CL2006) | 50 µM this compound | Significant reduction in the mean number of Aβ deposits per nematode at day 3 and day 5.[4] | p < 0.05[4] |
| Aβ Gene Expression | C. elegans (CL2006) | 50 µM this compound | Significant reduction in Aβ mRNA expression.[4] | p < 0.05[4] |
| Lifespan | C. elegans (CL2006) | 50 µM this compound | Modest extension of lifespan. | - |
| Paralysis | C. elegans (CL4176) | 50 µM this compound | Delayed onset of paralysis. | - |
Table 2: Efficacy of Donepezil in Tg2576 Mouse Alzheimer's Model
| Efficacy Parameter | Model Organism & Strain | Treatment | Result | Statistical Significance |
| Soluble Aβ1-40 | Tg2576 Mouse | 4 mg/kg Donepezil | Significant reduction in brain tissue soluble Aβ1-40.[9][10][11] | p = 0.005 (vs. vehicle)[9] |
| Soluble Aβ1-42 | Tg2576 Mouse | 4 mg/kg Donepezil | Significant reduction in brain tissue soluble Aβ1-42.[9][10][11] | p = 0.005 (vs. vehicle)[9] |
| Aβ Plaque Number | Tg2576 Mouse | 4 mg/kg Donepezil | Significant reduction in Aβ plaque number.[9][10][11] | p < 0.02 (vs. vehicle)[9] |
| Aβ Plaque Burden | Tg2576 Mouse | 4 mg/kg Donepezil | Significant reduction in Aβ plaque burden.[9][10][11] | p < 0.02 (vs. vehicle)[9] |
| Synaptic Density | Tg2576 Mouse | 4 mg/kg Donepezil | Significant increase in synaptic density in the molecular layer of the dentate gyrus.[10][11] | - |
Experimental Protocols
This compound in C. elegans Alzheimer's Model
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
Otophylloside B Demonstrates Potent Anti-Amyloid-β Toxicity Effects: A Comparative Analysis with Other Saponins
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective therapeutic agents against Alzheimer's disease, the steroidal saponin (B1150181) Otophylloside B has emerged as a significant candidate, exhibiting potent neuroprotective effects against amyloid-beta (Aβ) toxicity in preclinical models. This guide provides a comprehensive comparison of this compound's performance against other notable saponins (B1172615), supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Executive Summary
This compound, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has been shown to effectively mitigate Aβ-induced toxicity in Caenorhabditis elegans models of Alzheimer's disease.[1][2] Experimental evidence demonstrates its ability to delay paralysis, a key indicator of Aβ toxicity in these models, and reduce the deposition of Aβ plaques.[1] Comparative analysis with other saponins, including various ginsenosides (B1230088) and frondoside A, reveals that while many saponins exhibit neuroprotective properties, the efficacy and underlying mechanisms can vary significantly. This guide synthesizes available data to offer a clear comparison of these compounds.
Comparative Performance Against Aβ Toxicity
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound and other saponins in reducing Aβ toxicity in C. elegans models. The primary endpoints are the delay of paralysis and the reduction of Aβ deposits.
Table 1: Comparison of Saponin Efficacy in Delaying Aβ-Induced Paralysis in C. elegans
| Saponin | C. elegans Strain | Concentration | % Delay in Paralysis (PT50) | Reference |
| This compound | CL2006 | 50 µM | 21.4% | [1] |
| This compound | CL4176 | 50 µM | 29.0% (at 30h) | [1] |
| Frondoside A | CL4176 | 1 µM | Significant delay (data not quantified as % PT50) | [3] |
| Ginsenoside-Rg3 | CL4176 | 50 µM | Less effective than Frondoside A | [3] |
| Ginsenoside Rc | CL4176 | 50 µM | ~15% | [4] |
| Ginsenoside Rd | CL4176 | 50 µM | ~18% | [4][5] |
| Compound K (CK) | CL4176 | 50 µM | ~20% | [4] |
| Ginsenoside Rk3 | CL4176 | 50 µM | ~12% | [4] |
| Ginsenoside Rg1 | CL4176 | 50 µM | ~10% | [4] |
| Panax Notoginseng Saponins (PNS) | CL4176 | 0.5-4 mg/mL | Significant inhibition (data not quantified as % PT50) | [6] |
PT50: Time at which 50% of the worm population is paralyzed.
Table 2: Comparison of Saponin Efficacy in Reducing Aβ Deposits in C. elegans
| Saponin | C. elegans Strain | Concentration | % Reduction in Aβ Deposits | Reference |
| This compound | CL2006 | 50 µM | Significant reduction (p < 0.05) | [1] |
| Frondoside A | CL2006 | 1 µM | Significant reduction | [3] |
| Ginsenoside Rc | CL2006 | 50 µM | Significant reduction | [4] |
| Ginsenoside Rd | CL2006 | 50 µM | Significant reduction | [4] |
| Ginsenoside 20(S)-Rg3 | CL2006 | 50 µM | Significant reduction | [4] |
| Compound K (CK) | CL2006 | 50 µM | Significant reduction | [4] |
| Ginsenoside Rg1 | CL2006 | 50 µM | Significant reduction | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
C. elegans Paralysis Assay
This assay is a widely used method to assess the in vivo toxicity of Aβ in transgenic C. elegans strains that express human Aβ in their muscle cells, leading to a progressive, age-dependent paralysis.
-
Strains and Maintenance: The transgenic C. elegans strains CL4176 (temperature-inducible Aβ expression) and CL2006 (constitutive Aβ expression) are commonly used. Worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Compound Administration: Test compounds (e.g., this compound, ginsenosides) are dissolved in a vehicle (e.g., DMSO) and added to the NGM plates at the desired final concentrations.
-
Synchronization: Age-synchronized populations of worms are obtained by allowing adult hermaphrodites to lay eggs for a short period (e.g., 2-4 hours) and then removing the adults.
-
Induction of Aβ Expression (for CL4176): For the temperature-inducible CL4176 strain, synchronized L3 larvae are upshifted from a permissive temperature (e.g., 16°C) to a restrictive temperature (e.g., 25°C) to induce the expression of the Aβ transgene.[5]
-
Scoring Paralysis: At specified time intervals after induction (for CL4176) or as the worms age (for CL2006), individual worms are scored as paralyzed if they do not move when gently prodded with a platinum wire pick.[1]
-
Data Analysis: The percentage of paralyzed worms is calculated at each time point. The time at which 50% of the population is paralyzed (PT50) is often used as a key metric for comparison.
Aβ Deposition Assay (Thioflavin S Staining)
This method is used to visualize and quantify the Aβ aggregates in transgenic C. elegans.
-
Sample Preparation: Age-synchronized worms treated with the test compounds are collected and washed to remove bacteria.
-
Fixation: Worms are fixed (e.g., with paraformaldehyde) to preserve their structure.
-
Permeabilization: The cuticle of the worms is permeabilized (e.g., with collagenase and sodium dodecyl sulfate) to allow the entry of the staining agent.
-
Staining: The worms are incubated with a solution of Thioflavin S, a fluorescent dye that specifically binds to β-sheet-rich structures like amyloid plaques.
-
Imaging: The stained worms are mounted on slides and visualized using a fluorescence microscope.
-
Quantification: The number and intensity of fluorescent Aβ deposits are quantified using image analysis software. The data is typically presented as the number of deposits per worm or the total fluorescent area.
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of this compound and other saponins are attributed to their modulation of specific cellular signaling pathways.
This compound Signaling Pathway
This compound appears to exert its protective effects against Aβ toxicity through the activation of stress response pathways.[1][2] Genetic studies in C. elegans indicate that this compound's mechanism involves the upregulation of the heat shock transcription factor (HSF-1) and its downstream targets, including heat shock proteins (HSPs) like hsp-12.6, hsp-16.2, and hsp-70.[1] These chaperones play a crucial role in protein folding and degradation, potentially aiding in the clearance of misfolded Aβ. Additionally, this compound partially activates the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance, leading to increased expression of antioxidant enzymes like SOD-3.[1]
Caption: this compound signaling pathway in reducing Aβ toxicity.
General Saponin (Ginsenoside) Signaling Pathway
Many ginsenosides, another class of saponins, also confer protection against Aβ toxicity, often by modulating similar stress resistance and longevity pathways. For instance, Ginsenoside Rd has been shown to activate the DAF-16/FOXO and SKN-1/Nrf2 pathways in C. elegans.[5][7] These pathways are central to the organism's defense against oxidative stress. Activation of DAF-16 and SKN-1 leads to the upregulation of a battery of antioxidant and detoxification genes, thereby counteracting the oxidative damage induced by Aβ. Some ginsenosides are also reported to modulate the MAPK signaling pathway.[5][7]
Caption: General signaling pathway for ginsenosides in Aβ toxicity.
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent against Aβ toxicity, with a distinct mechanism of action centered on the upregulation of heat shock proteins and antioxidant defenses. While direct comparative studies are still needed, the available data from standardized C. elegans models suggests that this compound is a highly effective saponin for mitigating Aβ-induced pathology. Further research should focus on validating these findings in mammalian models and elucidating the specific molecular interactions of this compound with its target pathways. The development of this compound and other potent saponins could pave the way for novel therapeutic strategies for Alzheimer's disease and other proteinopathies.
References
- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Frondoside A Attenuates Amyloid-β Proteotoxicity in Transgenic Caenorhabditis elegans by Suppressing Its Formation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ginsenoside Rd protects transgenic Caenorhabditis elegans from β-amyloid toxicity by activating oxidative resistant [frontiersin.org]
- 6. Panax Notoginseng Saponins Ameliorate Aβ-Mediated Neurotoxicity in C. elegans through Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rd protects transgenic Caenorhabditis elegans from β-amyloid toxicity by activating oxidative resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Otophylloside B and Conventional Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While a range of antiepileptic drugs (AEDs) is available, a significant portion of patients remain resistant to current treatments, underscoring the urgent need for novel therapeutic agents. Otophylloside B, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, has emerged as a potential candidate, demonstrating anticonvulsant properties in preclinical studies. This guide provides a comprehensive head-to-head comparison of this compound with established AEDs, focusing on their performance in preclinical models, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and a selection of commonly prescribed antiepileptic drugs in two standard preclinical seizure models: the audiogenic seizure model in rats and the pentylenetetrazole (PTZ)-induced seizure model.
| Drug | Preclinical Model | Species/Strain | Efficacy (ED50) | Reference |
| This compound | Audiogenic Seizure | Rat | 10.20 mg/kg | [1] |
| Carbamazepine | Audiogenic Seizure | Rat (GEPR-9) | 3 mg/kg | [2] |
| Audiogenic Seizure | Rat (GEPR-3) | 25 mg/kg | [2] | |
| Valproate | Audiogenic Seizure | Rat | 63.19 mg/kg | [1] |
| PTZ-induced Seizure | Mouse | 177.83 mg/kg | [3] | |
| Lamotrigine (B1674446) | PTZ-induced Kindling | Rat | 10-20 mg/kg (effective dose) | [4] |
| Levetiracetam | Audiogenic Seizure | Rat | 5.4 - 96 mg/kg (effective dose range) | [5] |
| PTZ-induced Kindling | Mouse | 3 - 30 mg/kg (effective dose) | [6] |
Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. The data presented is sourced from various studies and may involve different experimental protocols and animal strains, which can influence the results. A direct comparison should be made with caution.
Mechanism of Action
The precise mechanism of action for this compound has not yet been fully elucidated. In contrast, the mechanisms of the compared established AEDs are well-characterized and diverse, targeting different aspects of neuronal excitability.
Established Antiepileptic Drugs:
-
Carbamazepine: Primarily functions by blocking voltage-gated sodium channels, which stabilizes hyperexcited neural membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses.
-
Valproate: Exhibits a broad mechanism of action, including the blockade of voltage-gated sodium channels and T-type calcium channels. It also increases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
-
Lamotrigine: Stabilizes presynaptic neuronal membranes by blocking voltage-gated sodium channels, thereby inhibiting the release of excitatory amino acids such as glutamate (B1630785) and aspartate.
-
Levetiracetam: Possesses a unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A). This interaction is believed to modulate neurotransmitter release, although the exact downstream effects are still under investigation.
Experimental Protocols
Detailed methodologies for the key preclinical models cited in this guide are provided below to facilitate replication and further research.
Audiogenic Seizure Model in Rats
This model is used to evaluate the efficacy of anticonvulsant drugs against seizures induced by a high-intensity auditory stimulus.
Workflow Diagram:
Caption: Workflow for the rat audiogenic seizure model.
Detailed Steps:
-
Animal Preparation: Adult male Wistar or genetically susceptible rat strains (e.g., GEPRs) are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week to acclimatize.
-
Drug Administration: A specified dose of this compound or a reference AED, dissolved in an appropriate vehicle, is administered to the rats, typically via intraperitoneal (i.p.) injection. A control group receives the vehicle alone.
-
Seizure Induction: At a predetermined time after drug administration (to allow for drug absorption and distribution), each rat is individually placed in a sound-attenuating chamber. The animal is then exposed to a high-intensity sound stimulus (e.g., an electric bell producing 100-120 dB) for a fixed duration (e.g., 60 seconds).
-
Observation and Scoring: The behavioral response of each rat is observed and scored for the presence and severity of seizures. A typical scoring system includes:
-
Phase 1: Wild, uncontrolled running.
-
Phase 2: Clonic convulsions (rhythmic jerking of the limbs).
-
Phase 3: Tonic convulsions (rigid extension of the limbs).
-
-
Data Analysis: The percentage of animals protected from each phase of the seizure at different drug doses is calculated. This data is then used to determine the median effective dose (ED50) using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Zebrafish Larvae
This high-throughput screening model is used to assess the anticonvulsant activity of compounds by observing their effect on seizure-like behavior induced by the GABA-A antagonist, PTZ.
Workflow Diagram:
Caption: Workflow for the zebrafish PTZ-induced seizure model.
Detailed Steps:
-
Zebrafish Larvae Maintenance: Zebrafish embryos are raised in standard embryo medium at 28.5°C until they reach 5 to 7 days post-fertilization (dpf).
-
Drug Pre-incubation: Larvae are individually placed into the wells of a multi-well plate. They are then pre-incubated in embryo medium containing various concentrations of this compound or a reference AED for a specific duration (e.g., 1 hour). A control group is incubated in embryo medium with the vehicle.
-
Seizure Induction: A solution of pentylenetetrazole (PTZ) is added to each well to a final concentration known to induce seizure-like behavior (e.g., 5-15 mM).
-
Behavioral Analysis: The locomotor activity of the larvae is recorded for a defined period (e.g., 30 minutes) using an automated video tracking system. The system quantifies parameters such as total distance moved, velocity, and time spent in different activity states.
-
Data Analysis: The locomotor data is analyzed to quantify the extent of seizure-like behavior in each treatment group. The ability of this compound to reduce the PTZ-induced hyperactivity is then determined by comparing the treated groups to the PTZ-only control group.
Signaling Pathways and Logical Relationships
Due to the limited information on the precise molecular mechanism of this compound, a detailed signaling pathway diagram cannot be constructed at this time. However, the logical relationship of the comparative drug evaluation process can be visualized.
Caption: Logical framework for comparing this compound with established AEDs.
Conclusion and Future Directions
This compound demonstrates promising anticonvulsant activity in the preclinical audiogenic seizure model, with an ED50 that is comparable to or lower than some established antiepileptic drugs like valproate. However, a comprehensive evaluation of its potential as a therapeutic agent is currently limited by the lack of data from a broader range of seizure models and the absence of a well-defined mechanism of action.
Future research should focus on:
-
Expanding Preclinical Testing: Evaluating the efficacy of this compound in other well-established seizure models, such as the maximal electroshock (MES) test and various kindling models, to determine its spectrum of anticonvulsant activity.
-
Mechanism of Action Studies: Investigating the molecular targets of this compound, including its effects on major neurotransmitter systems (GABAergic and glutamatergic) and ion channels (sodium, calcium, potassium), to elucidate its mechanism of action.
-
In Vitro Assays: Conducting in vitro studies, such as patch-clamp electrophysiology on neuronal cell lines or primary neurons, to determine the IC50 values of this compound on specific molecular targets.
-
Pharmacokinetic and Toxicological Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its acute and chronic toxicity profiles.
A more complete dataset from these studies will be crucial for a more definitive head-to-head comparison with existing antiepileptic drugs and for advancing this compound through the drug development pipeline.
References
- 1. Anticonvulsant, but not antiepileptic, action of valproate on audiogenic seizures in metaphit-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of levetiracetam, a novel antiepileptic drug, on convulsant activity in two genetic rat models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
Cross-Validation of Otophylloside B's Anti-Aging Effects: A Comparative Guide for Researchers
An Objective Analysis of Otophylloside B's Performance in Model Organisms Based on Available Experimental Data
This compound, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has emerged as a compound of interest in the field of geroscience. Initial studies have pointed towards its potential to extend lifespan and improve healthspan in the model organism Caenorhabditis elegans. This guide provides a comprehensive comparison of the anti-aging effects of this compound based on published experimental data, offering researchers, scientists, and drug development professionals a clear overview of the current state of knowledge. While the primary focus of existing research has been on C. elegans, this guide also highlights the critical need for cross-validation in other model organisms to substantiate these findings.
Quantitative Analysis of Anti-Aging Effects in C. elegans
The nematode C. elegans is a widely used model organism in aging research due to its short lifespan and genetically tractable nature. Studies have shown that this compound confers several anti-aging benefits to these worms.[1][2]
| Parameter | Control (Vehicle) | This compound (50 µM) | Percentage Change |
| Mean Lifespan | Varies by experiment | Up to 11.3% increase | ~11.3%[2] |
| Maximum Lifespan | Varies by experiment | Modest extension reported | Data not quantified |
| Body Movement | Progressive decline with age | Significantly lower decline | Qualitative improvement[2] |
| Thermotolerance | Susceptible to heat stress | Increased survival under heat stress | Qualitative improvement[2] |
| DAF-16 Nuclear Localization | Predominantly cytoplasmic | Increased nuclear localization | Qualitative increase[2] |
| sod-3 mRNA Expression | Baseline | ~1.4-fold increase | ~40% increase[3] |
Signaling Pathways and Experimental Workflow
The anti-aging effects of this compound in C. elegans are reported to be mediated through the conserved Insulin/IGF-1 Signaling (IIS) pathway.[1][2] this compound is suggested to promote the nuclear translocation of the FOXO transcription factor DAF-16, a key regulator of longevity and stress resistance.[1][2] This is further supported by the observation that this compound fails to extend the lifespan of daf-16 null mutants.[2]
The general workflow for assessing the anti-aging potential of a compound like this compound in C. elegans involves a series of standardized assays.
Cross-Validation in Other Model Organisms: A Research Gap
A critical aspect of validating the therapeutic potential of any compound is the cross-validation of its effects in multiple, diverse model organisms. While the data from C. elegans is promising, there is a conspicuous absence of published studies on the anti-aging effects of this compound in other key model organisms such as the fruit fly (Drosophila melanogaster) and mice (Mus musculus). This represents a significant gap in the current research landscape. Without these studies, it is difficult to ascertain whether the pro-longevity effects of this compound are specific to nematodes or are conserved across different phyla, which would be a prerequisite for considering its potential for human translation.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the existing findings, the following are generalized protocols based on the methodologies described in the referenced studies for C. elegans.
1. C. elegans Lifespan Assay
-
Strains and Maintenance: Wild-type N2 Bristol strain is maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Synchronization: Gravid adult worms are bleached to obtain a synchronized population of eggs.
-
Treatment: L1 larvae are grown to the L4 stage on NGM plates. L4 worms are then transferred to fresh NGM plates containing 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production, and the experimental compound (e.g., 50 µM this compound) or vehicle control.
-
Scoring: Worms are scored as dead or alive every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
2. Thermotolerance Assay
-
Treatment: Synchronized young adult worms are treated with this compound or vehicle for a specified period (e.g., 48-72 hours).
-
Heat Stress: Worms are then shifted to a high temperature (e.g., 35°C).
-
Scoring: Survival is scored at regular intervals until all worms in the control group are dead.
-
Data Analysis: Survival curves are plotted, and statistical significance is calculated using the log-rank test.
3. Body Movement Assay
-
Measurement: The number of body bends per minute is counted for individual worms at different ages.
-
Data Analysis: The average number of body bends is compared between the treated and control groups at each time point using a t-test.
4. DAF-16 Nuclear Localization Assay
-
Strain: A transgenic strain expressing a DAF-16::GFP fusion protein is used.
-
Treatment: Worms are exposed to this compound or vehicle control.
-
Imaging: The subcellular localization of DAF-16::GFP is observed using fluorescence microscopy. Worms are categorized based on the predominant localization of the fusion protein (cytoplasmic, intermediate, or nuclear).
-
Data Analysis: The percentage of worms in each category is calculated and compared between groups.
Conclusion and Future Directions
The available evidence from C. elegans studies suggests that this compound is a promising anti-aging compound, with positive effects on lifespan and healthspan, mediated at least in part by the IIS pathway.[1][2] However, the lack of data from other model organisms is a major limitation. Future research should prioritize the investigation of this compound's effects in Drosophila melanogaster and mammalian models. Such studies are essential to validate the initial findings and to understand whether the pro-longevity mechanisms are evolutionarily conserved, which is a critical step in the pipeline for developing potential human anti-aging therapeutics.
References
Comparing the antioxidant capacity of Otophylloside B to other natural compounds
A notable gap in current scientific literature is the absence of quantitative data on the antioxidant capacity of Otophylloside B. While this steroidal glycoside, isolated from the medicinal plant Cynanchum otophyllum, has been investigated for other biological activities, its potential to neutralize free radicals has not been extensively evaluated using standardized assays. This guide, therefore, aims to provide a comparative framework for researchers by presenting established antioxidant data for well-known natural compounds—Vitamin C, Quercetin, and Resveratrol (B1683913).
This comparison will serve as a benchmark for future studies that may quantify the antioxidant potential of this compound. The data is presented alongside detailed experimental protocols for the most common in vitro antioxidant assays: DPPH, ABTS, and ORAC.
Comparative Antioxidant Capacity of Natural Compounds
To contextualize the potential antioxidant activity of this compound, the following table summarizes the reported antioxidant capacities of Vitamin C, Quercetin, and Resveratrol. These compounds are frequently used as positive controls in antioxidant studies. The values are expressed as IC50 (the concentration required to inhibit 50% of the radicals) for DPPH and ABTS assays, and as Trolox Equivalents for the ORAC assay. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC Value (µmol TE/µmol) |
| This compound | No data available | No data available | No data available |
| Vitamin C (Ascorbic Acid) | 4.77 - 24.63[1][2][3] | 2.65 - 50[4][5] | 1,019,690 µmol TE/100g[6] |
| Quercetin | 0.74 - 26.94[7][8] | 1.1 - 8.5[8] | Not widely reported in µmol TE/µmol |
| Resveratrol | 14.1 (µM)[9] | 2.86 - 13 (µM)[10][11] | 5.26[12] |
Note: The reported values can vary significantly between studies due to different experimental conditions (e.g., solvent, pH, reaction time).
Experimental Protocols for Antioxidant Assays
Detailed methodologies for the three most common in vitro antioxidant capacity assays are provided below. These protocols can be adapted for the evaluation of new compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The method is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.
-
Sample preparation: Dissolve the test compound (and a positive control like Vitamin C) in the same solvent to prepare a series of concentrations.
-
Reaction: In a microplate or cuvette, add a specific volume of the DPPH solution to each concentration of the sample. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Generation of ABTS radical cation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Sample preparation: Prepare a series of concentrations of the test compound and a positive control.
-
Reaction: Add a small volume of the sample to the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at the specified wavelength after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay relies on monitoring the decay of a fluorescent probe (e.g., fluorescein) in the presence of an antioxidant.
Procedure:
-
Reagent preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and a standard antioxidant (Trolox).
-
Sample preparation: Prepare various concentrations of the test compound.
-
Assay setup: In a black 96-well microplate, add the fluorescent probe, the sample or standard, and a buffer. The plate is pre-incubated at 37°C.
-
Initiation of reaction: The reaction is initiated by adding the AAPH solution to all wells.
-
Fluorescence measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
Data analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standard, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of Trolox against its concentration. The ORAC value of the sample is then calculated and expressed as Trolox equivalents (TE).
Visualizing Antioxidant Mechanisms and Workflows
To further aid in the understanding of antioxidant research, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a typical experimental workflow for antioxidant capacity assessment.
Caption: Nrf2-ARE signaling pathway in cellular antioxidant response.
Caption: General workflow for in vitro antioxidant capacity assays.
References
- 1. ejournal.unsrat.ac.id [ejournal.unsrat.ac.id]
- 2. Bot Verification [ejournal.stifar-riau.ac.id]
- 3. media.neliti.com [media.neliti.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. superfoodly.com [superfoodly.com]
- 7. nehu.ac.in [nehu.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. AID 1060590 - Ratio of resveratrol IC50 to compound IC50 for DPPH free radical scavenging activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
In Vitro Validation of Otophylloside B's Effect on Neuronal Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential neuroprotective effects of Otophylloside B against neuronal apoptosis, drawing upon existing in vitro evidence for closely related compounds and established methodologies in the field. Due to the limited direct research on this compound's anti-apoptotic properties in neuronal cells, this document leverages data from studies on Otophylloside N, a structurally similar compound, to provide a foundational comparison. We also present data on other common neuroprotective agents to offer a broader context for evaluating this compound's potential.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the in vitro neuroprotective and anti-apoptotic effects of Otophylloside N (as a proxy for this compound) and other known neuroprotective compounds. This data is compiled from various studies to facilitate a comparative assessment.
| Compound | Cell Line / Primary Culture | Apoptosis Inducer | Key Anti-Apoptotic Effects | Quantitative Data (Concentration) |
| Otophylloside N | Primary cortical neurons | Pentylenetetrazol (PTZ) | Attenuates PTZ-induced cell death, reduces cleavage of PARP, and decreases the Bax/Bcl-2 ratio.[1] | Not specified |
| Resveratrol | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Prevents neurotoxicity by activating SIRT-1; prevents deacetylation of p53 and PGC-1α.[2] | Not specified |
| Primary hippocampal neurons | Glutamate | Protects against glutamate-induced excitotoxicity. | Not specified | |
| Curcumin | SH-SY5Y cells | A53T α-synuclein | Ameliorates cell death, decreases intracellular ROS, and inhibits caspase-3 activation.[3] | Not specified |
| Epigallocatechin gallate (EGCG) | PC12 cells | 6-OHDA | Inhibits neuronal cell death by stopping dopamine (B1211576) uptake.[2] | Not specified |
| Ifenprodil | Primary forebrain cultures | Staurosporine (ST) | Provides dose-dependent neuroprotection and blocks activation of caspase-3.[4] | 0.01-50 µM |
| CGX-1007 | Primary forebrain cultures | Staurosporine (ST) | Provides dose-dependent neuroprotection against ST-induced neurotoxicity.[4] | 0.01-50 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess neuroprotection against apoptosis in vitro.
Primary Cortical Neuron Culture and Treatment
-
Cell Source: Embryonic C57BL/6J mice.
-
Culture Preparation: Cerebral cortices are dissected from embryonic day 14-16 mice. The tissue is mechanically dissociated and cells are plated on poly-L-lysine-coated plates or coverslips.
-
Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Treatment Paradigm: Neurons are cultured for a specified number of days in vitro (DIV), typically 7-10 DIV, to allow for maturation. For neuroprotection assays, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a designated period (e.g., 2 hours) before the addition of an apoptotic inducer (e.g., Pentylenetetrazol). Cells are then incubated for a further 24-48 hours before analysis.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO or acidified isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
LDH Release Assay: This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Aliquots of the culture medium are collected after the treatment period.
-
The LDH activity in the medium is measured using a commercially available kit, which typically involves a coupled enzymatic reaction that results in a colored product.
-
Absorbance is read at the appropriate wavelength. The amount of LDH release is proportional to the number of dead cells.
-
Apoptosis Assessment
-
Western Blotting for Apoptosis-Related Proteins:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key apoptosis markers such as cleaved PARP, Bax, Bcl-2, and cleaved caspase-3.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative expression levels are quantified by densitometry.
-
-
Immunofluorescence Staining:
-
Cells cultured on coverslips are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Cells are blocked and then incubated with primary antibodies against neuronal markers (e.g., β-Tubulin III) and apoptosis markers (e.g., cleaved caspase-3).
-
After washing, cells are incubated with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope.
-
Visualizing Molecular Pathways and Workflows
Signaling Pathway of Otophylloside-Mediated Neuroprotection
The following diagram illustrates the putative signaling pathway through which Otophyllosides may exert their anti-apoptotic effects in neurons, based on findings for Otophylloside N.[1]
Caption: Putative anti-apoptotic pathway of this compound.
Experimental Workflow for In Vitro Neuroprotection Assay
The diagram below outlines the general experimental workflow for assessing the neuroprotective effects of a compound against induced neuronal apoptosis.
Caption: General workflow for in vitro neuroprotection screening.
Conclusion
While direct in vitro validation of this compound's effect on neuronal apoptosis is still needed, the available evidence for the structurally similar compound, Otophylloside N, suggests a promising neuroprotective potential. The proposed mechanism involves the inhibition of key apoptotic markers such as the Bax/Bcl-2 ratio and PARP cleavage. Further research directly investigating this compound using the standardized protocols outlined in this guide is warranted to fully elucidate its therapeutic potential for neurodegenerative diseases. Such studies should include direct comparisons with other well-characterized neuroprotective agents to establish its relative efficacy.
References
- 1. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on neuronal apoptosis in primary forebrain cultures: neuroprotective/anti-apoptotic action of NR2B NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Efficacy of Otophylloside B and Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Otophylloside B with other well-known cardiac glycosides, including Digoxin (B3395198), Ouabain (B1677812), and Digitoxin. The information presented is based on available experimental data and is intended to assist researchers in the field of neuroprotection and drug development.
Comparative Efficacy of Cardiac Glycosides in Neuroprotection
While direct comparative studies are limited, this section summarizes available quantitative data on the neuroprotective effects of this compound and other cardiac glycosides from various experimental models. It is crucial to interpret this data with caution, as the experimental conditions, cell types, and models of neurodegeneration differ across studies.
| Cardiac Glycoside | Experimental Model | Neuroprotective Effect | Concentration | Citation |
| This compound | C. elegans model of Alzheimer's Disease (AD) | Delayed body paralysis and increased chemotaxis response, indicating protection against Aβ toxicity.[1] | Not specified in terms of a direct neuroprotective EC50. | [1] |
| Digoxin | Rat model of sporadic AD | Suppressed TNF-α and restored choline (B1196258) acetyltransferase (ChAT) activity, enhancing memory and neuronal survival.[2] | 0.1 mg/kg/day (in vivo) | [2] |
| Murine neuroblastoma cells (Neuro-2a) with chemical ischemia | Increased Na,K-ATPase expression and activity, reduced oxidative stress markers.[3] | 150 nM | [3] | |
| Ouabain | Rat hippocampal CA1 neurons | At low concentrations (0.1-1 nM), exerts neuroprotective effects.[4] | 0.1-1 nM | [4] |
| Cortical neuron culture | Neuroprotective at concentrations below 3 nM against glutamate-induced excitotoxicity.[4] | < 3 nM | [4] | |
| Neriifolin (a cardiac glycoside) | Cortical brain slice model of ischemic stroke | Dose-dependent rescue of cortical neurons.[5] | EC50 ≈ 100 nM | [5] |
Note: The lack of standardized testing models makes direct comparison of EC50/IC50 values for neuroprotection challenging. The provided data is for informational purposes and highlights the neuroprotective potential of these compounds under specific experimental conditions.
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective effects of cardiac glycosides are primarily attributed to their interaction with the Na+/K+-ATPase pump and the subsequent modulation of various intracellular signaling pathways.
Na+/K+-ATPase Inhibition and Downstream Effects
At micromolar concentrations, cardiac glycosides inhibit the Na+/K+-ATPase, leading to an increase in intracellular Na+ and subsequently Ca2+. This can be both beneficial and detrimental depending on the cellular context and the extent of inhibition. However, at nanomolar concentrations, these compounds can induce neuroprotective signaling cascades without causing significant ion imbalance.
This compound: A Focus on HSF-1 and DAF-16
Studies on C. elegans models of Alzheimer's disease have shown that this compound exerts its neuroprotective effects by activating the Heat Shock Factor 1 (HSF-1) and partially activating the DAF-16 transcription factor.[1] HSF-1 upregulates the expression of heat shock proteins (e.g., hsp-16.2), which act as molecular chaperones to prevent protein misfolding and aggregation, a key pathological feature in many neurodegenerative diseases.[1] DAF-16, a homolog of the mammalian FOXO transcription factor, is involved in stress resistance and longevity.[1]
Digoxin and Ouabain: The Role of PI3K/Akt Signaling
At low, non-toxic concentrations, cardiac glycosides like digoxin and ouabain have been shown to activate the PI3K/Akt signaling pathway.[6][7] This pathway is a central regulator of cell survival, growth, and proliferation. Activation of Akt (also known as protein kinase B) can inhibit apoptosis and promote neuronal survival through various downstream targets.
Experimental Protocols
This section outlines typical experimental methodologies used to assess the neuroprotective effects of compounds like cardiac glycosides.
In Vitro Model of Ischemic Stroke: Oxygen-Glucose Deprivation (OGD)
The OGD model is a widely used in vitro method to simulate the conditions of ischemic stroke in neuronal cell cultures or brain slices.[8]
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured under standard conditions to the desired confluency.
-
OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., deoxygenated Earle's Balanced Salt Solution). The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-4 hours) to induce neuronal injury.[8]
-
Reperfusion: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cultures are returned to normoxic conditions (standard incubator) for a period of reperfusion (e.g., 24 hours).[8]
-
Treatment: The cardiac glycoside being tested is typically added to the culture medium before, during, or after the OGD insult to assess its protective effects.
-
Assessment of Neuronal Viability: Cell viability is measured using assays such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
Assessment of Neuronal Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Cell Treatment: After the experimental treatment (e.g., OGD and drug treatment), remove the culture medium.
-
MTT Incubation: Add fresh culture medium containing MTT (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[9]
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase in tissue homogenates or cell lysates.[10][11]
-
Sample Preparation: Prepare brain tissue homogenates or cell lysates in a suitable buffer.
-
Reaction Mixture: Prepare two sets of reaction mixtures.
-
Total ATPase activity: Contains buffer, MgCl2, NaCl, KCl, and ATP.
-
Ouabain-insensitive ATPase activity: Contains the same components as above plus ouabain (a specific inhibitor of Na+/K+-ATPase).
-
-
Enzyme Reaction: Add the sample to both reaction mixtures and incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow for ATP hydrolysis.
-
Phosphate (B84403) Measurement: Stop the reaction and measure the amount of inorganic phosphate (Pi) released in each reaction mixture using a colorimetric method (e.g., the Fiske-Subbarow method).
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The results are typically expressed as µmol of Pi released per milligram of protein per hour.
Conclusion
This compound and other cardiac glycosides demonstrate significant neuroprotective potential through their modulation of the Na+/K+-ATPase and associated signaling pathways. While this compound appears to uniquely engage the HSF-1 and DAF-16 pathways in the context of Alzheimer's disease models, other cardiac glycosides like digoxin and ouabain show promise in models of ischemic stroke and other neurodegenerative conditions, partly through the activation of the PI3K/Akt pathway.
Further research employing standardized, direct comparative studies is necessary to definitively establish the relative efficacy of these compounds. The development of cardiac glycoside analogs with an improved therapeutic index for neuroprotection remains a promising avenue for future drug discovery efforts.
References
- 1. Oxygen-glucose deprivation and reperfusion (OGD/R) procedure [bio-protocol.org]
- 2. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of neuroprotective activity of digoxin and semisynthetic derivatives against partial chemical ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cardiac glycosides provide neuroprotection against ischemic stroke: discovery by a brain slice-based compound screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in Sodium Pump Expression Dictate the Effects of Ouabain on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. A quick assay for Na+-K+-AtPase specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Otophylloside B and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Otophylloside B, a C21 steroidal glycosdale isolated from the traditional medicinal plant Cynanchum otophyllum, has emerged as a promising candidate in the landscape of anticancer drug discovery. This guide provides a comprehensive comparison of the structural activity relationships of this compound and its naturally occurring analogs, supported by experimental data from recent studies. Delving into their cytotoxic effects and mechanisms of action, this document aims to inform and guide future research and development in this area.
Comparative Analysis of Cytotoxic Activity
The anticancer potential of this compound and its analogs is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting cancer cell growth, is a key metric for comparison. Recent studies have focused on C21 steroidal glycosides isolated from Cynanchum species, providing a valuable dataset for understanding their structure-activity relationships (SAR).
A significant study on fourteen C21-steroidal glycosides from Cynanchum otophyllum revealed moderate to potent cytotoxic activities against four human cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer), and HepG2 (liver cancer).[1] The IC50 values for these compounds, including this compound, are summarized in the table below, offering a clear comparison of their efficacy.
| Compound | MCF-7 (μM) | HCT-116 (μM) | HeLa (μM) | HepG2 (μM) |
| This compound (Compound 7 in source) | 11.19 ± 1.25 | 15.43 ± 1.17 | 20.11 ± 1.52 | 18.96 ± 1.33 |
| Cynotoside B (Compound 2 in source) | >40 | >40 | >40 | >40 |
| Cynotoside D (Compound 4 in source) | 25.83 ± 2.11 | 30.12 ± 2.54 | 38.83 ± 3.01 | 29.45 ± 2.48 |
| Cynotoside E (Compound 5 in source) | 15.76 ± 1.32 | 19.87 ± 1.65 | 25.43 ± 2.11 | 22.14 ± 1.89 |
| Compound 8 | 18.45 ± 1.55 | 22.13 ± 1.89 | 28.76 ± 2.34 | 24.56 ± 2.01 |
| Compound 9 | 14.32 ± 1.21 | 18.76 ± 1.54 | 23.11 ± 1.98 | 20.98 ± 1.76 |
| Compound 12 | 20.11 ± 1.76 | 25.43 ± 2.13 | 33.12 ± 2.78 | 28.76 ± 2.43 |
| Compound 14 | 16.87 ± 1.43 | 21.34 ± 1.78 | 27.89 ± 2.31 | 23.54 ± 1.98 |
Data extracted from a study on C21-steroidal glycosides from Cynanchum otophyllum.[1]
Another comprehensive review on the antitumor activity of C21 steroidal glycosides from Baishouwu (Cynanchum auriculatum) further supports the potent anticancer effects of this class of compounds, highlighting their ability to inhibit tumorigenesis through various mechanisms.[2]
Structure-Activity Relationship (SAR) Insights
The analysis of the cytotoxic data reveals key structural features that govern the anticancer activity of this compound and its analogs. The structure-activity relationship of these C21 steroidal glycosides is complex, with both the aglycone core and the sugar moieties playing crucial roles.
Key SAR Observations:
-
The Aglycone Structure: Modifications in the steroidal backbone significantly impact cytotoxicity. The presence and orientation of hydroxyl groups, as well as the overall stereochemistry of the aglycone, are critical for activity.
-
The Sugar Moiety: The type, number, and linkage of the sugar units attached to the aglycone are pivotal. The presence of specific sugars can enhance the compound's ability to interact with biological targets and can also influence its solubility and bioavailability.
The following diagram illustrates the general workflow for isolating and evaluating the cytotoxic activity of these natural compounds.
Mechanism of Action: Unraveling the Signaling Pathways
Preliminary studies suggest that this compound and its analogs exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. One of the compounds from the Cynanchum otophyllum study was found to induce G0/G1 phase cell cycle arrest and apoptosis in HepG2 cells.[1] A review of C21 steroidal glycosides from Baishouwu indicates that these compounds can modulate several signaling pathways, including the Wnt/β-catenin, PI3K/AKT/mTOR, and Hippo pathways.[3]
The diagram below illustrates a plausible signaling pathway for the induction of apoptosis by a C21 steroidal glycoside.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Protocol:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and a positive control (e.g., cisplatin) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Future Directions
The promising in vitro cytotoxic activities of this compound and its analogs warrant further investigation. Future research should focus on:
-
Synthesis of Novel Analogs: The targeted synthesis of novel this compound derivatives with modifications at key positions of the aglycone and sugar moieties will be crucial for a more in-depth SAR analysis and the development of more potent and selective anticancer agents.
-
In Vivo Efficacy Studies: Evaluating the antitumor efficacy of the most potent compounds in preclinical animal models is a critical next step to translate these in vitro findings into potential clinical applications.
-
Detailed Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound and its active analogs will provide a deeper understanding of their anticancer mechanisms and may reveal novel therapeutic targets.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Otophylloside B
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Otophylloside B, a steroidal saponin, requires meticulous disposal procedures due to its potential cytotoxic properties. Adherence to these protocols is not only a matter of best practice but also a regulatory necessity.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
Following the generation of this compound waste, a systematic approach to its disposal is essential. This process involves segregation, containment, labeling, and transfer for final disposal.
1. Waste Segregation: Immediately upon generation, all waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, petri dishes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solutions containing this compound.
-
Materials used for cleaning spills.
2. Containment: Proper containment is critical to prevent leakage and exposure.
-
Solid Waste: Place all solid waste, including contaminated labware and PPE, into a designated, leak-proof, and puncture-resistant container. This container should be clearly marked as "Cytotoxic Waste."[1][2] Often, these containers are color-coded, with purple lids being a common indicator for cytotoxic materials.[1][3]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. This container must also be clearly labeled as "Cytotoxic Liquid Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.
-
Sharps: Any sharps, such as needles or contaminated glass slides, must be disposed of in a designated sharps container that is also labeled as cytotoxic waste.[2]
3. Labeling: Accurate and clear labeling is a regulatory requirement and vital for the safety of waste handlers. The label on the waste container must include:
-
The words "Cytotoxic Waste" or "Chemotherapy Waste."
-
The biohazard symbol if applicable.
-
The name of the primary compound (this compound).
-
The date of waste generation.
-
The name of the principal investigator or laboratory of origin.
4. Storage and Transfer: Store the sealed and labeled waste containers in a secure, designated area away from general laboratory traffic. This area should be well-ventilated.[1] Follow your institution's procedures for arranging the pickup and transfer of the waste by a licensed hazardous waste disposal company.
5. Final Disposal Method: The universally recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[1] This process ensures the complete destruction of the hazardous compounds. Landfilling or discharging into the sewer system is strictly prohibited for cytotoxic waste.[4]
Quantitative Data Summary
| Waste Type | Container Type | Labeling Requirements | Recommended Disposal Method |
| Solid Waste | Leak-proof, puncture-resistant, with purple lid | "Cytotoxic Waste," Biohazard symbol (if needed) | High-Temperature Incineration |
| Liquid Waste | Sealed, shatter-proof | "Cytotoxic Liquid Waste" | High-Temperature Incineration |
| Sharps Waste | Designated sharps container with purple lid | "Cytotoxic Sharps Waste," Biohazard symbol | High-Temperature Incineration |
Experimental Workflow and Logical Relationships
The decision-making process for the proper disposal of this compound can be visualized as a clear workflow. This ensures that all safety and regulatory aspects are considered at each step.
References
- 1. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling otophylloside B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Otophylloside B. The following procedures are based on best practices for handling potent and potentially hazardous compounds in a laboratory setting.
Chemical and Physical Properties
| Property | Data | Source |
| CAS Number | 106758-54-7 | [1] |
| Synonym | Qingyangshengenin B | [1] |
| Molecular Formula | C₄₉H₇₈O₁₆ | [1] |
| Molecular Weight | 923.147 | [1] |
| Physical Description | Solid | [1] |
| Purity | 95% - 99% | [1] |
| Solubility | Information not readily available. | |
| Toxicological Data | Information not readily available. | |
| Exposure Limits | Not established. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary control measure to prevent exposure to hazardous chemicals.[2]
| PPE Category | Specifications |
| Hand Protection | Wear two pairs of chemical-resistant gloves (e.g., nitrile) when handling this compound.[2] The outer glove should be disposed of immediately after handling. The inner glove should be removed after completing the work and decontaminating the work area. |
| Eye Protection | Use chemical safety goggles or a face shield to protect against splashes. |
| Body Protection | A disposable gown with long sleeves and tight cuffs should be worn over laboratory clothing.[2] |
| Respiratory Protection | If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator appropriate for the potential exposure should be used. |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls:
-
All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Hygiene Practices:
-
Do not eat, drink, or apply cosmetics in areas where this compound is handled.[3]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, gowns, pipette tips) should be collected in a designated, labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Scratch out all personal information on the prescription label of empty medicine bottles or medicine packaging, then trash or recycle the empty bottle or packaging.[4]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Caption: Emergency response flowchart for this compound.
Detailed Emergency Steps:
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the chemical container or label.
-
Spill Response: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. CAS 106758-54-7 | this compound [phytopurify.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. fda.gov [fda.gov]
- 5. bccancer.bc.ca [bccancer.bc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
